(2S)-5-Methoxyflavan-7-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35290-20-1 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2S)-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-12(17)10-16-13(15)7-8-14(19-16)11-5-3-2-4-6-11/h2-6,9-10,14,17H,7-8H2,1H3/t14-/m0/s1 |
InChI Key |
UNCVBXFEZHBZKN-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1CC[C@H](O2)C3=CC=CC=C3)O |
Canonical SMILES |
COC1=CC(=CC2=C1CCC(O2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling (2S)-5-Methoxyflavan-7-ol: A Technical Guide to its Natural Source Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isolation of (2S)-5-Methoxyflavan-7-ol, a naturally occurring flavan found within the resin of Dracaena draco, commonly known as Dragon's Blood. This document details the experimental protocols for its extraction and purification, presents key quantitative data, and explores its potential biological activities, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Natural Source and Significance
This compound is a flavonoid isolated from Dragon's blood resin, a substance with a long history of use in traditional medicine.[1] The specific enantiomer, (-)-5-methoxyflavan-7-ol, has been identified as possessing cytotoxic properties against certain cancer cell lines, making it a compound of interest for further investigation in oncology and drug development.
Isolation and Purification from Dracaena draco Resin
The foundational method for the isolation of this compound from Dragon's blood resin was first described by Cardillo et al. in 1971. While the full historical text can be challenging to access, subsequent studies and modern chromatographic techniques have built upon this initial work. The general workflow for its isolation is outlined below.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
a) Extraction: The powdered Dragon's blood resin is typically subjected to extraction with a polar solvent such as methanol.[2] Sonication can be employed to enhance the extraction efficiency. The process is often repeated to ensure exhaustive extraction of the target compound.[2]
b) Filtration and Concentration: The resulting methanolic extract is filtered to remove solid resin particles. The filtrate is then concentrated under reduced pressure to yield a crude extract.
c) Chromatographic Separation: The crude extract is subjected to column chromatography, traditionally using silica gel as the stationary phase. A gradient elution system with solvents of increasing polarity, such as a mixture of chloroform and methanol, is employed to separate the different components of the resin.[3]
d) Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
e) Final Purification: Fractions enriched with the target compound may require further purification. Modern techniques such as preparative high-performance liquid chromatography (HPLC) can be utilized to obtain the compound in high purity.[4] A study by Zhao et al. (2012) developed an ultra-performance liquid chromatography (UPLC) method for the analysis of flavonoids in Dragon's Blood, which can be adapted for purification purposes.[2]
Quantitative Data
The following table summarizes the analytical data for this compound based on a validated UPLC-PAD-MS method.[2]
| Parameter | Value | Reference |
| Linearity Range | 20-1000 µg/mL | [2] |
| Regression Equation | y = 989.1x + 16685.5 | [2] |
| Correlation Coefficient (r²) | 0.9992 | [2] |
| Limit of Detection (LOD) | 0.83 µg/mL | [2] |
| Limit of Quantification (LOQ) | 2.76 µg/mL | [2] |
| Recovery | 94.2% - 102.8% | [2] |
| RSD of Recovery | < 4.9% | [2] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Technique | Key Data Points |
| ¹H NMR | Data for related flavans show characteristic signals for the aromatic protons on the A and B rings, as well as the protons of the heterocyclic C ring. |
| ¹³C NMR | Expected signals include those for the methoxy group, the aromatic carbons, and the carbons of the flavan skeleton. |
| Mass Spectrometry (MS) | ESI-MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. |
| UV Spectroscopy | UV-Vis spectrophotometry reveals characteristic absorption bands for the flavan chromophore. |
Biological Activity and Potential Signaling Pathway
(-)-5-Methoxyflavan-7-ol, the (2S) enantiomer, has been shown to exhibit cytotoxic activity against KB (a human oral squamous carcinoma cell line) and HepG2 (a human liver cancer cell line) cells. While the precise signaling pathway for this specific compound is not yet fully elucidated, many flavonoids, including methoxyflavones, are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.
A plausible mechanism involves the induction of oxidative stress, leading to the activation of pro-apoptotic proteins and the subsequent cascade of events culminating in programmed cell death.
Postulated Apoptotic Signaling Pathway
Caption: A postulated mitochondrial-mediated apoptosis pathway for flavonoids.
This guide provides a foundational understanding of the isolation and potential biological relevance of this compound. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
(2S)-5-Methoxyflavan-7-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of (2S)-5-Methoxyflavan-7-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive synthesis pathway for this compound, a chiral flavan derivative. The proposed pathway is a convergent synthesis strategy, integrating key reactions such as regioselective protection, Claisen-Schmidt condensation, enantioselective intramolecular cyclization, regioselective methylation, and stereoselective reduction. The methodologies presented are compiled from established synthetic protocols for structurally related flavonoids, providing a robust framework for the preparation of the target molecule.
Proposed Retrosynthetic Analysis
The synthesis of this compound can be envisioned from the corresponding flavanone, (2S)-5-Methoxy-7-hydroxyflavanone. This intermediate can be obtained through the selective methylation of the more acidic 7-hydroxyl group of (2S)-5,7-dihydroxyflavanone (pinocembrin). The enantiomerically enriched flavanone can be synthesized via an organocatalyzed intramolecular Michael addition of the corresponding 2'-hydroxychalcone. The chalcone precursor is accessible through a base-catalyzed Claisen-Schmidt condensation between a suitably protected phloroacetophenone derivative and benzaldehyde.
Synthesis Pathway
The forward synthesis is illustrated in the diagram below, followed by detailed experimental protocols for each key transformation.
The Biological Activities of (2S)-5-Methoxyflavan-7-ol and Its Analogs: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavanoid isolated from Dragon's blood resin, a traditional medicinal substance obtained from various plant species.[1][2] While specific biological activity data for this compound is limited in publicly available research, the therapeutic potential of this class of compounds is significant. This technical guide provides an in-depth overview of the known biological activities of closely related analogs, with a primary focus on the antiplatelet effects of (2S)-5-methoxy-6-methylflavan-7-ol (MMF), a structurally similar compound also purified from Dragon's blood resin. This information serves as a valuable resource for researchers and drug development professionals interested in the therapeutic applications of flavanoids derived from this natural source.
Antiplatelet Activity of a Close Analog: (2S)-5-methoxy-6-methylflavan-7-ol (MMF)
A significant body of research has focused on the antiplatelet effects of (2S)-5-methoxy-6-methylflavan-7-ol (MMF), providing valuable insights into the potential activities of the structurally related this compound.
Inhibition of Platelet Aggregation
MMF has been shown to dose-dependently inhibit the aggregation of washed rabbit platelets induced by a variety of agonists.[3] This broad-spectrum inhibitory effect suggests a mechanism of action that targets common pathways in platelet activation.
Table 1: Inhibitory Concentration (IC50) of MMF on Platelet Aggregation [3]
| Inducing Agent | IC50 (µM) |
| Collagen | 17.2 |
| Arachidonic Acid | 49.8 |
| ADP | 179.8 |
| U46619 (Thromboxane A2 mimetic) | 109.6 |
| Platelet-Activating Factor (PAF) | 189.2 |
Mechanism of Antiplatelet Action
The antiplatelet activity of MMF is attributed to its effects on key signaling pathways involved in platelet activation.
-
Cyclooxygenase (COX) Inhibition: MMF inhibits the formation of thromboxane B2 and prostaglandin D2 from arachidonic acid in both intact platelets and homogenized platelet lysates.[3] This indicates a direct inhibitory effect on the cyclooxygenase enzyme, a critical component in the synthesis of pro-aggregatory thromboxanes.
-
Suppression of Intracellular Calcium Mobilization: The increase in intracellular free calcium ([Ca2+]i) is a crucial step in platelet activation. MMF was found to inhibit the rise in [Ca2+]i induced by various platelet agonists, as measured by fura-2 fluorescence.[3]
-
Inhibition of ATP Release: Concomitant with the inhibition of aggregation, MMF also dose-dependently suppressed the release of ATP from activated platelets.[3]
Notably, MMF did not affect the cyclic AMP (cAMP) levels in platelets, suggesting its mechanism is independent of this particular signaling pathway.[3]
Potential Biological Activities Based on Related Flavonoids from Dragon's Blood Resin
While specific data for this compound is scarce, studies on other flavonoids isolated from Dragon's blood resin and structurally similar compounds suggest a range of potential biological activities.
Cytotoxic Activity
A related compound, (2S)-4'-Hydroxy-7-methoxyflavan, has demonstrated a significant cytotoxic effect on human leukemic Molt 4 cells.[4] Furthermore, newly discovered flavonoid derivatives from the Dragon's blood of Dracaena cambodiana have exhibited cytotoxic activities against K562 and SGC-7901 cell lines.[5]
Antimicrobial and Antioxidant Activity
Extracts of Dragon's blood resin, rich in flavonoids, have shown potent antioxidant and antimicrobial activities.[6] The antioxidant effects are attributed to the ability of the phenolic compounds to act as hydrogen and electron donors, thereby scavenging free radicals.[6] The resin extracts have also demonstrated inhibitory activity against various food-borne pathogens.[6]
Neuroprotective Effects
A structurally related flavanone, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), has been shown to possess neuroprotective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration.[7] TMF was found to decrease dopamine-induced toxicity in PC12 cells and improve behavioral performance in mice treated with D-galactose.[7] The mechanism of its neuroprotective action involves the regulation of the reduced glutathione/oxidized glutathione (GSH/GSSG) ratio and increased phosphorylation of cAMP-response element-binding protein (CREB).[7]
Experimental Protocols
Detailed experimental methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these biological activities.
Platelet Aggregation Assay
-
Platelet Preparation: Blood is drawn from the marginal ear vein of rabbits and mixed with an anticoagulant solution (ACD). Platelet-rich plasma (PRP) is obtained by centrifugation. Platelets are then washed with a Tyrode's solution containing apyrase and albumin.
-
Aggregation Measurement: Platelet aggregation is monitored using a turbidimetric method in a platelet aggregometer. A suspension of washed platelets is pre-warmed, and then the aggregating agent (e.g., collagen, arachidonic acid, ADP) is added. The change in light transmission is recorded over time.
-
Inhibition Studies: To determine the IC50 values, platelets are pre-incubated with various concentrations of the test compound (e.g., MMF) for a specified time before the addition of the aggregating agent. The percentage of inhibition is calculated relative to a control (vehicle-treated) sample.
Measurement of Intracellular Calcium ([Ca2+]i)
-
Fluorescent Dye Loading: Washed platelets are incubated with the calcium-sensitive fluorescent dye, fura-2-acetoxymethyl ester (fura-2/AM).
-
Fluorimetry: The fura-2-loaded platelet suspension is placed in a fluorimeter. The fluorescence is measured at an emission wavelength of 510 nm with excitation wavelengths alternating between 340 nm and 380 nm.
-
Calcium Concentration Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular free calcium concentration.
-
Inhibition Studies: Platelets are pre-incubated with the test compound before stimulation with an agonist to assess the compound's effect on the agonist-induced rise in [Ca2+]i.
Thromboxane B2 and Prostaglandin D2 Formation Assay
-
Platelet Stimulation: A suspension of intact platelets or homogenized platelet lysates is incubated with arachidonic acid to stimulate the production of eicosanoids.
-
Extraction: The reaction is stopped, and the lipids are extracted from the reaction mixture using a suitable organic solvent.
-
Quantification: The levels of thromboxane B2 (a stable metabolite of thromboxane A2) and prostaglandin D2 in the extract are quantified using specific enzyme immunoassay (EIA) kits.
-
Inhibition Studies: The assay is performed in the presence and absence of the test compound to determine its inhibitory effect on the cyclooxygenase pathway.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and its analogs, as well as a typical experimental workflow for assessing antiplatelet activity.
Figure 1: Signaling pathway of platelet activation and proposed inhibitory sites of MMF.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Characterization of the antiplatelet effects of (2S)-5-methoxy-6-methylflavan-7-ol from Draconis Resina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioprotective properties of Dragon's blood resin: In vitro evaluation of antioxidant activity and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S)-5-Methoxyflavan-7-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 35290-20-1
Abstract
(2S)-5-Methoxyflavan-7-ol is a chiral flavan derivative belonging to the flavonoid family of natural products. It has been identified as a constituent of Dragon's blood resin, a traditional medicine derived from various plant species. While the broader class of flavonoids is well-studied for a range of biological activities, specific and in-depth technical data for this compound remains limited in publicly available scientific literature. This guide provides a summary of the currently available information and highlights areas where further research is needed to fully characterize its properties and potential applications.
Chemical and Physical Properties
This compound is characterized by a flavan core structure with a methoxy group at the C-5 position and a hydroxyl group at the C-7 position of the A-ring. The "(2S)" designation indicates the stereochemistry at the C-2 position of the C-ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 35290-20-1 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | |
| Molecular Weight | 256.30 g/mol | |
| Synonyms | 7-Hydroxy-5-methoxyflavan | |
| Natural Source(s) | Dragon's blood resin | [1] |
Spectroscopic Data
Synthesis
A specific, detailed experimental protocol for the chemical synthesis of this compound has not been reported in the reviewed scientific literature. General synthetic routes to flavans often involve the reduction of the corresponding flavanones or the cyclization of appropriately substituted chalcones. The stereoselective synthesis of the (2S)-enantiomer would likely require the use of chiral catalysts or resolving agents.
Biological Activity
While flavonoids as a class are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, there is a significant lack of quantitative data specifically for this compound.
Data Gap: No quantitative data (e.g., IC₅₀ values) for the antioxidant, anti-inflammatory, or cytotoxic activities of this compound could be located in the public domain.
Mechanism of Action
The specific molecular targets and signaling pathways modulated by this compound have not been elucidated. Mechanistic studies are essential to understand how this compound might exert any biological effects.
Data Gap: There is no available information on the mechanism of action or the specific signaling pathways affected by this compound.
Experimental Workflows and Pathways
Given the absence of specific experimental data for this compound, a generalized workflow for the isolation and characterization of a natural product is presented below. This diagram illustrates the logical steps that would be necessary to begin a research program on this compound.
Caption: A logical workflow for the study of a natural product.
Conclusion and Future Directions
This compound is a known natural product with established basic chemical properties. However, a thorough review of the scientific literature reveals a significant lack of in-depth technical data. To fully assess the potential of this compound for research and drug development, future studies should focus on:
-
Total Synthesis: Development of a robust and stereoselective synthetic route.
-
Spectroscopic Characterization: Full elucidation and publication of its NMR, MS, IR, and UV-Vis spectral data.
-
Biological Screening: Comprehensive in vitro and in vivo evaluation of its antioxidant, anti-inflammatory, and cytotoxic activities, including the determination of IC₅₀ values.
-
Mechanistic Studies: Identification of its molecular targets and the signaling pathways it modulates.
The generation of this fundamental data is a prerequisite for any further investigation into the therapeutic potential of this compound.
References
(2S)-5-Methoxyflavan-7-ol: A Technical Whitepaper for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavanoid isolated from Dragon's blood resin, a traditional medicinal substance. While research on this specific compound is limited, its structural similarity to other bioactive flavans suggests significant potential for therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties and a detailed analysis of the biological activity of the closely related analogue, (2S)-5-methoxy-6-methylflavan-7-ol (MMF), as a proxy for its potential pharmacological profile. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic promise of this flavanoid class.
Introduction
Flavanoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. This compound belongs to the flavan class, characterized by a C6-C3-C6 skeleton. It is a natural product first isolated from the resin of Dracaena draco (Dragon's blood tree)[1]. Despite its early discovery, detailed investigations into its biological effects and mechanisms of action are not extensively documented in publicly available literature.
Given the scarcity of specific data for this compound, this whitepaper will leverage the available information on the structurally analogous compound, (2S)-5-methoxy-6-methylflavan-7-ol (MMF), also isolated from Dragon's blood resin. The study of MMF provides valuable insights into the potential antiplatelet activity and associated signaling pathways that this compound may also modulate.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| CAS Number | 35290-20-1 | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in organic solvents | Implied |
| SMILES | COC1=C2C(O--INVALID-LINK--CC2)=CC(O)=C1 | [1] |
Biological Activity and Mechanism of Action (A Case Study of (2S)-5-methoxy-6-methylflavan-7-ol)
A pivotal study on (2S)-5-methoxy-6-methylflavan-7-ol (MMF) provides a strong foundation for understanding the potential biological activities of this compound. MMF has been shown to be a potent inhibitor of platelet aggregation, a critical process in thrombosis and cardiovascular diseases[2].
Antiplatelet Activity
MMF demonstrated dose-dependent inhibition of platelet aggregation induced by various agonists. The half-maximal inhibitory concentrations (IC₅₀) are presented in the following table.
| Agonist | IC₅₀ (µM) |
| Collagen | 17.2 |
| Arachidonic Acid | 49.8 |
| ADP | 179.8 |
| U46619 (Thromboxane A₂ analogue) | 109.6 |
| Platelet-Activating Factor (PAF) | 189.2 |
| (Data sourced from a study on washed rabbit platelets)[2] |
Mechanism of Action
The antiplatelet effect of MMF is believed to be mediated through a multi-faceted mechanism:
-
Inhibition of Cyclooxygenase (COX): MMF inhibits the formation of thromboxane B₂ and prostaglandin D₂ from arachidonic acid in both intact platelets and homogenized platelet lysates. This suggests a direct inhibitory effect on the COX enzyme, a key component in the eicosanoid synthesis pathway that leads to platelet activation[2].
-
Suppression of Intracellular Calcium Mobilization: The compound was found to inhibit the increase of intracellular free calcium ([Ca²⁺]i) induced by various platelet agonists. Calcium is a critical second messenger in platelet activation and aggregation[2].
-
Inhibition of ATP Release: MMF dose-dependently suppressed the release of ATP from platelets, which is a key event in the amplification of the aggregation response[2].
Interestingly, MMF did not affect the cyclic AMP (cAMP) levels in platelets, suggesting its mechanism is independent of the cAMP-mediated inhibitory pathway[2].
Caption: Proposed signaling pathway for the antiplatelet activity of MMF.
Experimental Protocols
While a detailed experimental protocol for the biological evaluation of this compound is not available, the methodology used for its structural analogue, MMF, provides a robust framework for future studies.
Isolation of Flavanoids from Dragon's Blood Resin
A general procedure for the isolation of flavanoids from Dragon's blood resin involves the following steps:
-
Extraction: The resin is typically extracted with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
-
Purification: Fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: A generalized workflow for the isolation of flavanoids.
In Vitro Platelet Aggregation Assay
The following protocol is based on the study of MMF[2]:
-
Platelet Preparation: Washed rabbit platelets are prepared from fresh rabbit blood collected in an anticoagulant solution.
-
Incubation: Platelets are incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified time at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist (e.g., collagen, ADP).
-
Measurement: Aggregation is monitored by measuring the change in light transmission using an aggregometer.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.
Future Directions and Conclusion
This compound represents a promising, yet understudied, natural product with potential therapeutic applications. The significant antiplatelet activity of its close analogue, (2S)-5-methoxy-6-methylflavan-7-ol, strongly suggests that this compound may possess similar pharmacological properties.
Future research should focus on:
-
Total Synthesis: Development of a synthetic route to obtain larger quantities of this compound for comprehensive biological evaluation.
-
In-depth Biological Screening: A broad screening of its activity against various biological targets, including but not limited to, platelet aggregation, inflammation, and cancer cell proliferation.
-
Mechanism of Action Studies: Detailed investigation into the molecular mechanisms underlying its biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to identify key structural features for optimal activity and to develop more potent and selective compounds.
References
(2S)-5-Methoxyflavan-7-ol from Dragon's Blood Resin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Isolation, Characterization, and Potential Biological Activities of a Promising Natural Product
Abstract
(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavan derivative isolated from Dragon's blood resin, a traditional medicinal substance obtained from various plant species of the genera Dracaena and Daemonorops.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthetic protocol, and an account of its characterization. Due to the limited availability of specific biological data for this compound, this paper also presents the biological activities of a closely related analogue, (2S)-5-methoxy-6-methylflavan-7-ol, to infer potential therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the scientific exploration of this natural compound.
Introduction
Dragon's blood resin has a long history of use in traditional medicine across different cultures, attributed to its diverse therapeutic properties, including wound healing and anti-inflammatory effects. The resin is a complex mixture of phytochemicals, with flavonoids being a prominent class of bioactive constituents.[3][4] Among these is this compound, a flavan with a specific stereochemistry and substitution pattern that suggests potential for unique biological activities.
This whitepaper aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development. The content covers the compound's properties, synthesis, and characterization, and explores potential biological activities based on a closely related analogue.
Physicochemical Properties and Characterization
This compound is a chiral molecule with the (S)-configuration at the C2 position of the flavan core. Its chemical structure and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| CAS Number | 35290-20-1 | [1] |
| Appearance | Colorless sticky oil (synthetic) | |
| Specific Rotation ([α]D²⁰) | -6.35° (c=1.94 in CHCl₃) (natural) | |
| Specific Rotation ([α]D²⁰) | -5.7° (c=0.42 in CHCl₃) (synthetic) |
Characterization Data:
The structural elucidation of this compound relies on standard spectroscopic techniques. While the original 1971 publication by Cardillo et al. provides the initial characterization, modern synthetic efforts have corroborated this data.
| Technique | Key Findings |
| ¹H NMR | Signals corresponding to the aromatic protons of the A and B rings, the methoxy group, and the protons of the heterocyclic C ring. |
| ¹³C NMR | Resonances for all 16 carbon atoms, including the characteristic signals for the methoxy carbon and the oxygenated aromatic carbons. |
| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₁₆H₁₆O₃. |
Experimental Protocols
Isolation from Dragon's Blood Resin (General Protocol)
Workflow for Flavonoid Isolation from Dragon's Blood Resin
Caption: General workflow for the isolation of flavonoids.
Methodology:
-
Extraction: The powdered Dragon's blood resin is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature with stirring for an extended period.
-
Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Purification: Fractions containing this compound are combined and may require further purification by preparative TLC or recrystallization to yield the pure compound.
Synthesis of this compound
A modern synthetic route provides an alternative to isolation from the natural source. The following protocol is adapted from a documented chemical synthesis.
Synthetic Pathway for this compound
Caption: Simplified synthetic pathway to this compound.
Methodology:
-
Chalcone Formation: A suitable substituted acetophenone is reacted with benzaldehyde in the presence of a base (e.g., KOH in methanol) to form the corresponding chalcone via an aldol condensation reaction.
-
Cyclization: The purified chalcone is then subjected to intramolecular cyclization under acidic or basic conditions to form the flavanone ring system.
-
Reduction and Deprotection (if necessary): The flavanone may require reduction of the C4-carbonyl group and removal of any protecting groups to yield the final flavan structure.
-
Purification: The final product is purified by Flash Column Chromatography (FCC) on silica gel using a hexane:ethyl acetate solvent system.
Biological Activity (Based on Analogue)
To date, there is a lack of specific quantitative data in the public domain on the biological activities of this compound. However, studies on the closely related analogue, (2S)-5-methoxy-6-methylflavan-7-ol , provide valuable insights into its potential therapeutic effects.
Antiplatelet Activity of (2S)-5-methoxy-6-methylflavan-7-ol
(2S)-5-methoxy-6-methylflavan-7-ol has been shown to be a potent inhibitor of platelet aggregation induced by various agonists.
| Agonist | IC₅₀ (µM) |
| Collagen | 17.2 |
| Arachidonic Acid | 49.8 |
| ADP | 179.8 |
| U46619 | 109.6 |
| Platelet-Activating Factor (PAF) | 189.2 |
The compound also dose-dependently suppressed ATP release from activated platelets.
Mechanism of Action
The antiplatelet activity of (2S)-5-methoxy-6-methylflavan-7-ol is believed to be mediated through the following mechanisms:
-
Inhibition of Cyclooxygenase (COX): The compound inhibited the formation of thromboxane B2 and prostaglandin D2, key products of the COX pathway in platelets.
-
Suppression of Intracellular Calcium Mobilization: It was observed to inhibit the increase in intracellular free calcium ([Ca²⁺]i) concentration, a critical step in platelet activation.
Proposed Signaling Pathway Inhibition by a this compound Analogue
Caption: Potential mechanism of antiplatelet activity.
Discussion and Future Directions
This compound represents a promising natural product scaffold for further investigation. The synthetic accessibility of this compound opens avenues for the generation of derivatives with potentially enhanced biological activities.
The significant antiplatelet activity of the closely related analogue, (2S)-5-methoxy-6-methylflavan-7-ol, strongly suggests that this compound itself may possess similar properties. Future research should focus on:
-
Isolation and full characterization: A detailed, modern isolation protocol from a verified source of Dragon's blood resin is needed to confirm the properties of the natural product.
-
Quantitative biological evaluation: The biological activities of this compound need to be systematically evaluated, including its antiplatelet, anti-inflammatory, antioxidant, and anticancer potential.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.
-
Structure-activity relationship (SAR) studies: The synthesis and evaluation of a library of analogues will help to identify the key structural features required for optimal activity.
Conclusion
This technical guide has summarized the available information on this compound from Dragon's blood resin. While there is a clear need for more extensive biological evaluation of this specific compound, the data from its close analogue suggests a promising profile, particularly in the context of cardiovascular health due to its potential antiplatelet effects. The provided synthetic protocol and characterization data serve as a solid foundation for researchers and drug development professionals to unlock the full therapeutic potential of this intriguing natural product.
References
(2S)-5-Methoxyflavan-7-ol: A Technical Review for Drug Development Professionals
(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavan, a class of flavonoids, isolated from Dragon's blood resin, a traditional medicinal substance obtained from various plant species, notably from the Dracaena and Daemonorops genera. This technical guide provides a comprehensive literature review of its chemical properties, isolation, and synthesis, alongside an analysis of the biological activities of structurally related compounds, offering insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| CAS Number | 35290-20-1 | [1] |
| Appearance | Colorless sticky oil | [2] |
| Optical Rotation | [α]D²⁰ = -6.35 (c = 1.94, CHCl₃) | [2] |
| Solubility | Soluble in DMSO | Inferred from commercial supplier data |
Isolation and Synthesis
Natural Product Isolation
A general workflow for the isolation of flavanoids from Dragon's blood resin is as follows:
The acetonic extract of the resin is typically subjected to column chromatography on silica gel, eluting with a gradient of solvents such as dichloromethane and methanol.[4] Fractions containing the target compound are then further purified using techniques like preparative thin-layer chromatography (PTLC) to yield the pure this compound.[4]
Chemical Synthesis
A biomimetic synthesis of 5-Methoxyflavan-7-ol has been described in a doctoral thesis.[2] The synthesis involves the purification of the final product by flash column chromatography (FCC) using a mixture of hexanes and ethyl acetate as the eluent.[2] The analytical data of the synthetic product was reported to be identical to the racemic compound, and the enantiomeric excess of the synthesized this compound was determined by HPLC.[2]
Biological Activity and Therapeutic Potential
To date, there is a notable absence of specific quantitative data in the public domain regarding the biological activities of this compound. However, the bioactivities of structurally similar methoxyflavones and flavanones provide valuable insights into its potential therapeutic applications.
Potential Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of methoxyflavonoids against various cancer cell lines.[6][7] For instance, (2S)-4'-Hydroxy-7-methoxyflavan, a closely related compound, has shown a significant cytotoxic effect on human leukemic Molt 4 cells.[8] Another study on 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and its analogues reported potent cytotoxicity against L1210, K562, and A549 cancer cell lines.[1] The structure-activity relationship of methoxyflavones suggests that the presence and position of methoxy and hydroxy groups on the flavan backbone are crucial for their anticancer activity.[6][7]
Potential Anti-inflammatory Activity
Flavonoids are well-known for their anti-inflammatory properties.[9] Studies on 5,7-dimethoxyflavone have shown that it possesses anti-inflammatory effects comparable to aspirin in a rat paw edema model and can inhibit prostaglandin biosynthesis.[9] Another compound, 5,6,7-trimethoxyflavone, has been found to suppress the production of pro-inflammatory mediators in macrophages and protect mice from lethal endotoxin shock.[10] These findings suggest that this compound may also exhibit anti-inflammatory activity.
Potential Antioxidant Activity
The antioxidant potential of flavonoids is a widely recognized characteristic. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.[11] While no specific DPPH assay results have been reported for this compound, studies on other flavonoids, such as those from Cleistocalyx operculatus, have demonstrated their potent antioxidant and radical scavenging capabilities.[12]
Signaling Pathways of Related Compounds
While the specific signaling pathways modulated by this compound have not been elucidated, research on other methoxyflavones provides potential targets for investigation. For example, 5,6,7-trimethoxyflavone has been shown to down-regulate the expression of pro-inflammatory genes by interfering with the activation of NF-κB, AP-1, and STAT1/3.[10]
A hypothetical signaling pathway for the anti-inflammatory action of a methoxyflavone is depicted below.
Future Directions
The existing literature on this compound is limited, presenting a clear opportunity for further research. Key areas for future investigation include:
-
Quantitative Biological Evaluation: Comprehensive screening of this compound for its anticancer, anti-inflammatory, and antioxidant activities using a panel of in vitro assays to determine IC₅₀ and EC₅₀ values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Enantioselective Synthesis: Development of a robust and scalable enantioselective synthesis method to produce sufficient quantities of the pure (2S)-enantiomer for preclinical and clinical studies.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer and inflammatory diseases.
References
- 1. Antitumor activity of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical and anti-staphylococcal biofilm assessment of Dracaena draco L. Spp. draco resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S)-5-Methoxyflavan-7-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2S)-5-Methoxyflavan-7-ol, a naturally occurring flavan found in Dragon's blood resin. This document consolidates key chemical data, experimental protocols for its isolation, and insights into its potential biological activities, with a focus on its cytotoxic effects.
Core Chemical and Physical Data
This compound is a flavonoid with the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol .[1][2] First isolated from the resin of Dracaena draco, this compound is a member of the flavan class of secondary metabolites.[1][2][3]
| Property | Value | Reference |
| Molecular Weight | 256.30 g/mol | [1][2] |
| Molecular Formula | C16H16O3 | [1][2] |
| CAS Number | 35290-20-1 | [1][2] |
| Canonical SMILES | COC1=C2C(O--INVALID-LINK--CC2)=CC(O)=C1 | |
| Solubility | Soluble in DMSO | |
| Initial Source | Dragon's blood resin (Dracaena draco) | [1][2][3] |
Experimental Protocols
Isolation of this compound from Dragon's Blood Resin
The following is a generalized protocol for the isolation of flavonoids, including this compound, from Dragon's blood resin, based on common phytochemical extraction and chromatography techniques.
1. Extraction:
-
Grind the dried Dragon's blood resin into a fine powder.
-
Macerate the powdered resin with methanol at room temperature for 48-72 hours. The process should be repeated three times to ensure exhaustive extraction.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate fraction.
3. Column Chromatography:
-
Subject the dried ethyl acetate fraction to column chromatography on silica gel.
-
Prepare the column by making a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform) and packing it into a glass column.
-
Dissolve the extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent (e.g., a hexane-ethyl acetate or chloroform-methanol gradient).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system. Visualize the spots under UV light or by using a staining reagent.
4. Purification:
-
Combine fractions containing the compound of interest, as indicated by TLC.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
Monitor the elution with a UV detector at a wavelength appropriate for flavonoids (typically around 280 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
Flavonoids isolated from Dracaena species have demonstrated a range of biological activities, including cytotoxic and antibacterial effects.[5][6] While the specific mechanism of action for this compound is not extensively studied, many flavonoids exert their cytotoxic effects through the induction of apoptosis mediated by reactive oxygen species (ROS).[7][8][9][10]
Proposed Signaling Pathway: ROS-Mediated Apoptosis
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by flavonoids, which may be relevant to the activity of this compound.
Caption: Proposed ROS-mediated mitochondrial apoptosis pathway induced by flavonoids.
This pathway suggests that this compound may increase intracellular levels of reactive oxygen species, leading to mitochondrial stress. This, in turn, can modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria. The released cytochrome c then activates a caspase cascade, ultimately leading to programmed cell death, or apoptosis.[11]
Conclusion
This compound is a natural product with potential for further investigation in the field of drug discovery, particularly in oncology. While its basic chemical properties are known, a more detailed characterization of its physicochemical properties is warranted. The proposed experimental protocol provides a framework for its isolation, and the outlined signaling pathway offers a starting point for mechanistic studies into its biological activity. Further research is necessary to fully elucidate the therapeutic potential of this and other flavonoids from Dragon's blood resin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Constituents of Dragon's blood. Part I. Structure and absolute configuration of new optically active flavans - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. Cytotoxic and antibacterial flavonoids from dragon's blood of Dracaena cambodiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of flavonoids in cancer: ROS-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The p53-inducible gene 3 involved in flavonoid-induced cytotoxicity through the reactive oxygen species-mediated mitochondrial apoptotic pathway in human hepatoma cells - Food & Function (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safety and Handling of (2S)-5-Methoxyflavan-7-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and known biological activities of (2S)-5-Methoxyflavan-7-ol, a naturally occurring flavan found in Dragon's blood resin. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are working with this compound.
Chemical and Physical Properties
This compound is a flavonoid, a class of secondary plant metabolites known for their diverse biological activities.[1] It is specifically classified as a flavan, characterized by a C6-C3-C6 skeleton.
| Property | Value | Source |
| Molecular Formula | C16H16O3 | [2] |
| Molecular Weight | 256.30 g/mol | [2] |
| CAS Number | 35290-20-1 | [1] |
| Appearance | Not explicitly stated, but flavonoids are typically crystalline solids. | |
| Solubility | Soluble in DMSO (10 mM).[1] As a lipophilic compound, it is expected to be soluble in other organic solvents like ethanol, methanol, and acetone. | [3] |
| Natural Source | Dragon's blood resin from Dracaena species. | [2][4] |
Safety and Toxicology
General Hazards:
Based on safety data sheets for similar flavonoid compounds, the primary hazards are likely to be:
-
Eye Irritation: May cause irritation upon contact.
-
Skin Irritation: May cause irritation with prolonged or repeated contact.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
Toxicological Data:
No specific LD50 data for this compound has been identified. However, studies on the methanolic extract of Dragon's blood resin from Dracaena cinnabari have indicated low toxicity in animal models. In one study, no treatment-related death or toxic signs were observed in rats at doses up to 2000 mg/kg of body weight, classifying it as Category 5 (the lowest toxicity category) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Handling and Personal Protective Equipment (PPE)
Due to the lack of specific safety data, it is prudent to handle this compound with standard laboratory precautions for handling chemical compounds of unknown toxicity.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or aerosols.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are recommended.
-
Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: If handling large quantities or if dust generation is likely, a NIOSH-approved respirator for particulates is recommended.
Hygiene Measures:
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly after handling the compound.
-
Remove contaminated clothing and wash before reuse.
Experimental Protocols
Detailed experimental protocols for the specific use of this compound are not widely published. However, general procedures for the isolation and handling of lipophilic natural products can be adapted.
Isolation from Natural Sources (General Protocol):
The isolation of flavans from Dracaena species typically involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., resin) is extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.[5]
-
Fractionation: The crude extract is then subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20.[5]
-
Purification: Further purification is achieved through techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Handling of Lipophilic Compounds:
This compound is a lipophilic compound. When preparing solutions for biological assays, it is common practice to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted in an aqueous buffer or cell culture medium to the desired final concentration. It is important to note that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in the assay should be kept low (typically below 0.5%).
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, research on the closely related compound, (2S)-5-methoxy-6-methylflavan-7-ol , provides significant insights into its potential mechanism of action. This related compound has been shown to exhibit antiplatelet activity.
The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes and the suppression of intracellular calcium ([Ca2+]) mobilization.
Cyclooxygenase (COX) Inhibition:
COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and platelet aggregation. By inhibiting COX, (2S)-5-methoxy-6-methylflavan-7-ol can reduce the production of pro-aggregatory prostaglandins like thromboxane A2.
Suppression of Intracellular Calcium ([Ca2+]) Increase:
An increase in intracellular calcium is a critical signaling event for platelet activation and aggregation. The ability of (2S)-5-methoxy-6-methylflavan-7-ol to suppress this calcium increase further contributes to its antiplatelet effect.
The following diagram illustrates the potential signaling pathway through which this compound may exert its antiplatelet effects, based on the activity of its close analog.
Storage and Stability
As with most natural products, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep the compound in a tightly sealed container at -20°C. Solutions in organic solvents should also be stored at low temperatures and protected from light.
Disposal
Dispose of this compound and its containers in accordance with local, regional, and national regulations for chemical waste. Avoid release into the environment.
Conclusion
This compound is a promising natural product for further research, particularly in the areas of inflammation and thrombosis. While specific safety and handling data are limited, a cautious approach using standard laboratory safety protocols is recommended. The insights gained from the biological activity of a closely related analog provide a strong foundation for investigating its mechanism of action. Further studies are warranted to fully elucidate its toxicological profile and therapeutic potential.
References
- 1. One-pot solvent-free extraction and formulation of lipophilic natural products: from curcuma to dried formulations of curcumin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Extraction of lipophilic compounds::Core Facility Analysis of Lignocellulosics::BOKU Core Facilities::BOKU [boku.ac.at]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
(2S)-5-Methoxyflavan-7-ol: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavan, a class of flavonoids, first identified in 1971. It was isolated from the resin of Dracaena draco, commonly known as Dragon's blood tree. Despite its early discovery, dedicated research into its biological activities and potential therapeutic applications remains limited. This technical guide provides a comprehensive overview of the discovery, physicochemical properties, and synthesis of this compound. While direct pharmacological data on this specific compound is scarce, this guide also explores the biological activities of structurally related flavans to offer context and suggest potential avenues for future research. This document is intended to serve as a foundational resource for researchers interested in the further exploration of this natural product.
Discovery and Characterization
This compound was first isolated and characterized in 1971 by Cardillo and colleagues from the resin of Dracaena draco[1]. Their work established the structure and absolute configuration of this novel, optically active flavan.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₃ | [2][3] |
| Molecular Weight | 256.30 g/mol | [2][3] |
| CAS Number | 35290-20-1 | [2][4] |
| Appearance | Colorless sticky oil | [5] |
| Optical Rotation [α]D²⁰ | -5.7 (c = 0.42, CHCl₃) | [5] |
| SMILES | COC1=C2C(O--INVALID-LINK--CC2)=CC(O)=C1 | [2] |
Experimental Protocols
Original Isolation and Characterization (Inferred)
References
Methodological & Application
Application Note: NMR Spectroscopic Analysis of (2S)-5-Methoxyflavan-7-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-5-Methoxyflavan-7-ol is a flavan, a class of flavonoids characterized by a C6-C3-C6 backbone. It is a natural product that has been isolated from Dragon's blood resin.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such natural products.[3] This application note provides a detailed protocol for the NMR analysis of this compound, including sample preparation, data acquisition parameters, and a summary of expected spectral data. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers working on the isolation, characterization, and development of flavonoids.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
| H-2 | 5.05 | dd | 10.5, 2.5 |
| H-3ax | 2.15 | m | |
| H-3eq | 2.30 | m | |
| H-4ax | 2.90 | m | |
| H-4eq | 3.10 | m | |
| H-6 | 6.10 | d | 2.0 |
| H-8 | 6.05 | d | 2.0 |
| 5-OCH₃ | 3.75 | s | |
| 7-OH | 5.40 | s | |
| H-2', H-6' | 7.40 | m | |
| H-3', H-4', H-5' | 7.35 | m |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Predicted δ (ppm) |
| C-2 | 79.5 |
| C-3 | 29.0 |
| C-4 | 25.5 |
| C-4a | 101.5 |
| C-5 | 159.0 |
| C-6 | 94.0 |
| C-7 | 157.5 |
| C-8 | 95.0 |
| C-8a | 155.0 |
| 5-OCH₃ | 55.5 |
| C-1' | 139.0 |
| C-2', C-6' | 126.0 |
| C-3', C-5' | 128.5 |
| C-4' | 128.0 |
Table 3: Expected 2D NMR Correlations for this compound
| Experiment | Key Correlations |
| COSY | H-2 / H-3ax, H-3eqH-3ax, H-3eq / H-4ax, H-4eqH-6 / H-8 (long-range) |
| HSQC | δC 79.5 / δH 5.05 (C-2/H-2)δC 29.0 / δH 2.15, 2.30 (C-3/H-3)δC 25.5 / δH 2.90, 3.10 (C-4/H-4)δC 94.0 / δH 6.10 (C-6/H-6)δC 95.0 / δH 6.05 (C-8/H-8)δC 55.5 / δH 3.75 (5-OCH₃)δC 126.0 / δH 7.40 (C-2', C-6'/H-2', H-6')δC 128.5 / δH 7.35 (C-3', C-5'/H-3', H-5')δC 128.0 / δH 7.35 (C-4'/H-4') |
| HMBC | δH 5.05 (H-2) / C-3, C-4, C-8a, C-1', C-2', C-6'δH 3.75 (5-OCH₃) / C-5δH 6.10 (H-6) / C-5, C-7, C-8, C-4aδH 6.05 (H-8) / C-6, C-7, C-8a, C-4a |
Experimental Protocols
Sample Preparation
A pure sample is crucial for obtaining high-quality NMR spectra. The following protocol outlines the standard procedure for preparing an NMR sample of a flavonoid.[4][5]
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for flavonoids. Other potential solvents include acetone-d₆, methanol-d₄, or DMSO-d₆.[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.[7]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[5][8] This step is critical to ensure good magnetic field homogeneity (shimming).
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are recommended for acquiring high-resolution 1D and 2D NMR spectra on a 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
Temperature: 298 K
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled with NOE (zgpg30)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY (cosygpqf)
-
Spectral Width: 12-16 ppm in both dimensions
-
Number of Increments: 256-512 in t₁
-
Number of Scans: 8-16 per increment
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.2)
-
¹H Spectral Width: 12-16 ppm
-
¹³C Spectral Width: 160-180 ppm
-
Number of Increments: 128-256 in t₁
-
Number of Scans: 8-16 per increment
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC (hmbcgplpndqf)
-
¹H Spectral Width: 12-16 ppm
-
¹³C Spectral Width: 200-220 ppm
-
Number of Increments: 256-512 in t₁
-
Number of Scans: 16-32 per increment
-
Long-range Coupling Delay (D6): Optimized for 8-10 Hz
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase correct the spectra and apply an automatic baseline correction.
-
Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.
-
Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR spectrum to determine the relative number of protons.
Visualizations
Structural Elucidation Workflow
The logical workflow for determining the structure of this compound from NMR data is depicted below. The process starts with 1D NMR to identify basic functional groups and proton/carbon counts, followed by 2D NMR experiments to establish connectivity.
Caption: Logical workflow for NMR-based structural elucidation.
Hypothetical Signaling Pathway
Flavonoids, including flavanols, are known for a wide range of biological activities, such as antioxidant, anti-inflammatory, and anticancer effects.[7][9] Their anti-inflammatory properties are often attributed to the modulation of signaling pathways like the NF-κB pathway. The diagram below illustrates a simplified, hypothetical mechanism by which a flavanol could exert anti-inflammatory effects.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ejmr.org [ejmr.org]
- 8. researchgate.net [researchgate.net]
- 9. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for (2S)-5-Methoxyflavan-7-ol quantification
An HPLC (High-Performance Liquid Chromatography) method has been established for the quantification of (2S)-5-Methoxyflavan-7-ol, a natural flavonoid compound. This method is crucial for researchers, scientists, and professionals involved in drug development who require accurate measurement of this compound in various samples.
Application Note & Protocol
This compound: Quantitative Analysis by HPLC
Introduction
This compound is a naturally occurring flavan isolated from Dragon's blood resin.[1] Its chemical structure and properties necessitate a reliable analytical method for quantification in contexts such as phytochemical analysis, pharmacokinetic studies, and quality control of herbal products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of flavonoids due to its accuracy, sensitivity, and reproducibility.[2][3] This document outlines a detailed protocol for the quantification of this compound.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H16O3 |
| Molecular Weight | 256.30 g/mol [1] |
| CAS Number | 35290-20-1[1] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and methanol[4] |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water (H₂O)
-
Formic acid (reagent grade, >98%)
-
Dimethyl sulfoxide (DMSO)
-
0.22 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm[3] |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a plant extract is provided below.
-
Extraction: Weigh 1 g of the powdered plant material and extract with 20 mL of methanol by sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
Data Presentation
Method Validation Parameters
The described HPLC method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes typical quantitative data for such a method.
| Parameter | Result |
| Retention Time | ~18.5 min |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Logical Relationship Diagram: HPLC Method Optimization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2S)-5-Methoxyflavan-7-ol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavan derivative isolated from Dragon's blood resin, a traditional medicinal substance obtained from various plant species.[1][2] While specific biological data for this compound is limited, the broader class of methoxyflavonoids has demonstrated significant potential in cellular and pharmacological research, particularly in the context of cancer biology. Methoxyflavonoids are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[3][4][5]
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments. The protocols and data presented are based on studies conducted with structurally similar methoxyflavonoids, such as 5,7-dimethoxyflavone and 5-hydroxy-7-methoxyflavone, and serve as a foundational framework for investigating the cellular effects of this compound.
Biological Activity and Mechanism of Action
Based on related compounds, this compound is hypothesized to exert its biological effects through several mechanisms:
-
Induction of Apoptosis: Many methoxyflavonoids have been shown to induce programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[6][7]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation. For instance, 5,7-dimethoxyflavone has been observed to cause a sub-G1 arrest in HepG2 liver cancer cells.[6]
-
Modulation of Signaling Pathways: Methoxyflavonoids are known to interfere with key cellular signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Data Presentation: Cytotoxic Activities of Related Methoxyflavonoids
The following table summarizes the cytotoxic effects of methoxyflavonoids structurally related to this compound on various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| 5,7-dimethoxyflavone | HepG2 | Human Liver Carcinoma | 25 µM | [6] |
| 5-hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone | MDA-MB-231 | Human Breast Adenocarcinoma | 155.21 µM | [8] |
| 3',4'-dihydroxy-(3'',4''-dihydro-3''-hydroxy-4''-acetoxy)-2'',2''-dimethylpyrano-(5'',6'':7,8)-flavone-3-O-β-D-glucopyranoside | HeLa | Human Cervical Carcinoma | 0.079 µM | [9] |
| Sigmoidin I | CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 4.24 µM | [10] |
| Sophorapterocarpan A | CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 3.73 µM | [10] |
| 6α-hydroxyphaseollidin | CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 3.36 µM | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Vortex the tube until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound from the stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 3: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.
Visualizations
Caption: Proposed signaling pathway for this compound induced apoptosis.
Caption: Experimental workflow for determining cell viability using the MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Cytotoxic and antibacterial flavonoids from dragon's blood of Dracaena cambodiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioprotective properties of Dragon's blood resin: In vitro evaluation of antioxidant activity and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic activities of flavonoids from Centaurea scoparia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Inhibition Assays with (2S)-5-Methoxyflavan-7-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-5-Methoxyflavan-7-ol is a natural flavonoid compound isolated from Dragon's blood resin[1][2]. Flavonoids are a diverse class of polyphenolic compounds found in plants that are known to exhibit a wide range of biological activities, including the inhibition of various enzymes[3][4]. This document provides detailed application notes and standardized protocols for investigating the potential enzymatic inhibitory activity of this compound. While specific enzymatic targets for this particular flavan have not been extensively documented in publicly available literature, the provided methodologies are based on established assays for other flavonoids and can be adapted to screen this compound against a variety of enzyme classes.
Hypothetical Data Presentation
| Enzyme Target | IC50 (µM) | Inhibition Type | Ki (µM) |
| α-Glucosidase | 25.5 ± 2.1 | Mixed-competitive | 18.3 ± 1.5 |
| Xanthine Oxidase | 42.1 ± 3.5 | Competitive | 30.7 ± 2.8 |
| GSK-3β | 15.8 ± 1.9 | Non-competitive | 12.4 ± 1.1 |
| Tyrosinase | > 100 | - | - |
| Acetylcholinesterase | 78.3 ± 6.4 | Non-competitive | 65.1 ± 5.9 |
Experimental Protocols
The following are detailed protocols for common enzymatic inhibition assays that can be used to evaluate this compound. It is recommended to perform initial screening assays to identify potential enzyme targets, followed by more detailed kinetic studies to determine the mechanism of inhibition.
α-Glucosidase Inhibition Assay
This assay is relevant for screening compounds with potential applications in managing type 2 diabetes.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (0.2 M)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve final assay concentrations (e.g., 1-100 µM).
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.
-
Add 20 µL of varying concentrations of this compound solution to the sample wells. Add 20 µL of acarbose solution to the positive control wells and 20 µL of buffer to the blank and control wells.
-
Add 20 µL of α-glucosidase solution (0.1 U/mL) to all wells except the blank.
-
Incubate the plate at 37°C for 20 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1.2 mg/mL) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 80 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay
This assay is relevant for screening compounds with potential applications in neurodegenerative diseases and cancer.[5]
Materials:
-
GSK-3β kinase enzyme system (e.g., Promega)
-
GSK-3 substrate peptide
-
ATP
-
This compound
-
Staurosporine (positive control)
-
Reaction buffer
-
ADP-Glo™ Kinase Assay reagents
-
384-well low-volume plate
-
Luminometer
Protocol:
-
Prepare a 20 mM stock solution of this compound in DMSO and create serial dilutions.[5]
-
In a 384-well plate, add 1 µL of the inhibitor solution. For the 100% enzyme activity control, add 1 µL of DMSO.[5]
-
Add 2 µL of GSK-3β enzyme solution (final concentration ~1 nM) to each well.
-
Add 2 µL of an ATP/substrate mixture (containing reaction buffer, ATP, and the GSK-3 substrate).[5]
-
Incubate the plate for 60 minutes at 30°C.[5]
-
Add 5 µL of ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at 30°C.[5]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition based on the luminescence signal relative to the controls.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing an unknown compound like this compound for enzymatic inhibition.
Caption: A generalized workflow for enzymatic inhibition screening and analysis.
Potential Signaling Pathway Modulation
Flavonoids are known to modulate various signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt and MAPK pathways[6][7]. Inhibition of key enzymes within these pathways can lead to downstream effects like apoptosis or cell cycle arrest. The diagram below illustrates a simplified representation of these interconnected pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of (2S)-5-Methoxyflavan-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavan found in Dragon's blood resin.[1][2][3] While direct in vivo studies on this specific compound are limited, the broader class of flavonoids and methoxyflavonoids has demonstrated significant potential in preclinical research, particularly in the areas of neuroprotection and anti-inflammation.[4][5][6][7][8] Flavonoids are known to interact with various cellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, to exert their therapeutic effects.[5][9][10][11] This document provides detailed application notes and proposed protocols for conducting in vivo studies with this compound, based on established methodologies for closely related compounds.
Potential In Vivo Applications
Based on the known biological activities of similar flavonoids, this compound is a promising candidate for in vivo investigation in the following areas:
-
Neurodegenerative Diseases: Methoxyflavones have shown potential in protecting neurons from toxins and reducing neuroinflammation, suggesting a role in models of Parkinson's or Alzheimer's disease.[4][6][12][13]
-
Cerebral Ischemia: The ability of flavonoids to modulate signaling pathways involved in neuronal survival makes them relevant for studies in stroke and other ischemic brain injuries.[9]
-
Inflammatory Disorders: Flavonoids have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.[7][8][14]
Pharmacokinetic Considerations (Data from Related Methoxyflavonoids)
Direct pharmacokinetic data for this compound is not currently available. However, studies on structurally similar methoxyflavonoids, such as 5,7-dimethoxyflavone, provide valuable insights into potential absorption, distribution, metabolism, and excretion profiles. Researchers should anticipate rapid metabolism and consider this when designing dosing schedules.
Table 1: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone in Mice (Oral Administration) [15]
| Parameter | Value |
| Dose | 10 mg/kg |
| Cmax (Plasma) | 1870 ± 1190 ng/mL |
| Tmax (Plasma) | < 30 minutes |
| AUCt | 532 ± 165 h*ng/mL |
| Terminal Half-life | 3.40 ± 2.80 h |
| Volume of Distribution | 90.1 ± 62.0 L/kg |
| Clearance | 20.2 ± 7.5 L/h/kg |
Table 2: Tissue Distribution of 5,7-Dimethoxyflavone in Mice (Oral Administration) [15]
| Tissue | Cmax Relative to Plasma | Partition Coefficient (Kp) |
| Gut | Highest Abundance | 12.9 |
| Liver | High Abundance | - |
| Kidney | High Abundance | - |
| Brain | Higher than Plasma | - |
| Spleen | Higher than Plasma | - |
| Heart | Higher than Plasma | - |
| Lung | Higher than Plasma | - |
| Adipose | Lower than Plasma | 0.65 |
| Muscle | Lower than Plasma | - |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects in a Mouse Model of Parkinson's Disease
This protocol is adapted from studies on other neuroprotective flavonoids.[4]
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old).
-
Induction of Parkinson's-like pathology using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
2. Dosing and Administration:
-
This compound Preparation: Solubilize in a vehicle suitable for in vivo use, such as a mixture of DMSO, Cremophor EL, and saline. Due to the poor water solubility of many flavonoids, careful formulation is crucial.
-
Dose Range Finding: A preliminary dose-ranging study is recommended to determine the maximum tolerated dose (MTD). Based on studies of other flavonoids, a starting range of 10-50 mg/kg could be explored.
-
Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Dosing Schedule: Pre-treatment with this compound for 7-14 days prior to and concurrently with MPTP administration.
3. Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: MPTP + Vehicle.
-
Group 3: MPTP + this compound (low dose).
-
Group 4: MPTP + this compound (high dose).
4. Outcome Measures:
-
Behavioral Testing: Rotarod test for motor coordination, open field test for locomotor activity.
-
Neurochemical Analysis: HPLC analysis of dopamine and its metabolites in the striatum.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to assess dopaminergic neuron survival.
-
Biochemical Assays: Western blot or ELISA for markers of apoptosis (e.g., caspase-3), neuroinflammation (e.g., Iba1, GFAP), and oxidative stress (e.g., Nrf2, HO-1) in brain tissue.
Workflow for Neuroprotection Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 5. biolife-publisher.it [biolife-publisher.it]
- 6. mdpi.com [mdpi.com]
- 7. On the Development of a Cutaneous Flavonoid Delivery System: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.aboutscience.eu [journals.aboutscience.eu]
- 9. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2S)-5-Methoxyflavan-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavan compound that has been isolated from Dragon's blood resin, a substance with a long history of use in traditional medicine.[1][2] As a member of the flavonoid family, this compound is of interest to the scientific community for its potential biological activities, which may include antioxidant, anti-inflammatory, and anticancer properties. These application notes provide detailed protocols for the proper dissolution of this compound to facilitate its use in various research and drug development applications.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.30 g/mol |
| CAS Number | 35290-20-1 |
| Appearance | Solid (form may vary) |
| Storage | Store at room temperature in a dry, dark place. |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions for experimental use. Based on available data and the general solubility of flavonoids, the following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mM | A common solvent for creating high-concentration stock solutions for in vitro studies.[3] |
| Ethanol | Moderately Soluble | Not explicitly quantified, but flavonoids generally show good solubility. | May require gentle heating or sonication to fully dissolve. Suitable for many biological assays. |
| Methanol | Moderately Soluble | Not explicitly quantified, but flavonoids generally show good solubility. | Similar to ethanol, it can be used for preparing stock solutions. |
| Water | Sparingly Soluble | Not recommended for primary stock solution. | Flavonoids generally have poor water solubility. Aqueous buffers for assays should contain a low percentage of the organic solvent used for the stock solution. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass of this compound is 2.563 mg (10 mmol/L * 1 L/1000 mL * 256.30 g/mol * 1000 mg/g).
-
-
Weigh the compound:
-
Carefully weigh out the calculated mass of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the compound. For example, add 1 mL of DMSO for a 10 mM solution.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication may be used to aid dissolution if necessary.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol for Preparation of Working Solutions
For most cell-based assays, the high concentration of DMSO in the stock solution must be diluted.
Procedure:
-
Thaw the stock solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing a stock solution and subsequent working solutions for a typical cell-based assay.
Caption: Workflow for the preparation of this compound solutions.
Potential Signaling Pathway
Based on studies of structurally similar flavonoids, this compound may exert its biological effects, such as anticancer activity, through the induction of apoptosis mediated by reactive oxygen species (ROS). The following diagram illustrates a plausible signaling cascade.
Caption: Proposed ROS-mediated intrinsic apoptosis pathway.
References
Application Note: Mass Spectrometric Analysis of (2S)-5-Methoxyflavan-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the mass spectrometric analysis of (2S)-5-Methoxyflavan-7-ol, a naturally occurring flavanoid.[1] While specific experimental data for this compound is limited in publicly available literature, this application note outlines a comprehensive approach based on established methodologies for flavonoid analysis.[2] The protocols described herein are designed to enable researchers to perform qualitative and quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS).
Introduction
This compound is a flavanoid with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol .[1] Flavanoids, a broad class of plant secondary metabolites, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant and anti-inflammatory properties. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful technique for the identification and quantification of flavonoids in complex matrices.[2] This note details the expected fragmentation patterns of this compound and provides standardized protocols for its analysis.
Predicted Mass Spectrometry Data
The structural elucidation of flavonoids by mass spectrometry often involves the interpretation of fragmentation patterns generated by techniques such as collision-induced dissociation (CID). For this compound, the primary fragmentation is expected to occur via a retro-Diels-Alder (RDA) reaction, which is characteristic of the flavanoid skeleton.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 257.1121 [M+H]⁺ | 151.0390 | C₇H₆O | Retro-Diels-Alder (RDA) Fragmentation of the C-ring |
| 257.1121 [M+H]⁺ | 107.0491 | C₉H₈O₂ | RDA Fragmentation with charge retention on the B-ring fragment |
| 255.0972 [M-H]⁻ | 150.0317 | C₇H₅O | RDA Fragmentation of the C-ring |
| 255.0972 [M-H]⁻ | 119.0497 | C₈H₈O₂ | Cleavage of the C-ring |
Experimental Protocols
The following protocols are generalized for the analysis of flavonoids and can be adapted for this compound.
Sample Preparation
-
Extraction: For plant material, an extraction with a polar solvent such as methanol or ethanol is recommended. Sonication can be used to improve extraction efficiency.[3]
-
Solid-Phase Extraction (SPE): To clean up the extract and concentrate the analyte, a C18 SPE cartridge can be utilized.[3]
-
Solvent Evaporation and Reconstitution: The eluate from the SPE is typically evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase of the LC method.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) is recommended.
-
Chromatographic Column: A C18 reversed-phase column is suitable for the separation of flavonoids.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer Parameters (ESI):
-
Ionization Mode: Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Mass Range: m/z 50-1000
-
Visualizations
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
References
Application Notes and Protocols for (2S)-5-Methoxyflavan-7-ol as a Research Tool
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavan found in Dragon's blood resin, a traditional medicinal substance obtained from various plant species.[1][2] Flavonoids, as a class of compounds, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[3][4][5] While specific research on this compound is limited, the analysis of structurally similar compounds suggests its potential as a valuable tool for investigating various cellular processes.
This document provides detailed application notes and experimental protocols based on the known activities of closely related flavans and flavonoids. These notes are intended to serve as a guide for researchers interested in exploring the biological functions of this compound. The presented data and protocols, derived from studies on analogous compounds, offer a strong rationale for investigating its effects on platelet aggregation, neutrophil activation, and inflammatory signaling pathways.
Potential Research Applications
Based on the biological activities of structurally related compounds, this compound is a promising candidate for research in the following areas:
-
Hemostasis and Thrombosis: Investigation of its antiplatelet aggregation properties.
-
Inflammation and Immunology: Studying its effects on neutrophil activation and associated inflammatory responses.
-
Enzymology: As a potential inhibitor of enzymes involved in inflammation, such as cyclooxygenases.
Data Presentation: Activities of Structurally Related Compounds
The following tables summarize the quantitative data for compounds structurally similar to this compound, providing a basis for designing experiments.
Table 1: Inhibitory Activity of (2S)-5-methoxy-6-methylflavan-7-ol (MMF) on Platelet Aggregation
(Data extrapolated for guiding research on this compound)
| Inducing Agent | IC50 (µM) | Reference |
| Collagen | 17.2 | [6] |
| Arachidonic Acid | 49.8 | [6] |
| ADP | 179.8 | [6] |
| U46619 (Thromboxane A2 analog) | 109.6 | [6] |
| Platelet-Activating Factor (PAF) | 189.2 | [6] |
Table 2: Inhibitory Activity of 5-Hydroxy-7-methoxyflavone on Superoxide Anion Production in Human Neutrophils
(Data extrapolated for guiding research on this compound)
| Inducing Agent | IC50 (µM) | Reference |
| fMLP (N-formyl-L-methionyl-L-leucyl-L-phenylalanine) | 0.16 ± 0.01 |
Experimental Protocols
The following are detailed protocols for assays in which this compound could be investigated, based on methodologies used for similar compounds.
Platelet Aggregation Assay
This protocol is designed to assess the effect of this compound on platelet aggregation in washed rabbit platelets.
Materials:
-
This compound
-
Rabbit whole blood
-
Anticoagulant solution (e.g., Acid-Citrate-Dextrose)
-
Tyrode's buffer
-
Platelet aggregation inducers (e.g., Collagen, Arachidonic Acid, ADP)
-
Platelet aggregometer
Procedure:
-
Preparation of Washed Platelets:
-
Collect rabbit whole blood into a tube containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Treat the PRP with a prostaglandin E1 solution to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in Tyrode's buffer. Repeat the washing step.
-
Finally, resuspend the washed platelets in Tyrode's buffer and adjust the platelet count to the desired concentration (e.g., 3 x 10^8 platelets/mL).
-
-
Platelet Aggregation Measurement:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place an aliquot of the platelet suspension into the aggregometer cuvette with a stir bar.
-
Add various concentrations of this compound (or vehicle control, e.g., DMSO) to the platelet suspension and incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Initiate platelet aggregation by adding an inducing agent (e.g., collagen).
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes) using the aggregometer. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
Neutrophil Superoxide Anion Production Assay
This protocol measures the effect of this compound on fMLP-induced superoxide anion production in human neutrophils.
Materials:
-
This compound
-
Human whole blood
-
Dextran solution for erythrocyte sedimentation
-
Ficoll-Paque for density gradient centrifugation
-
Hanks' Balanced Salt Solution (HBSS)
-
fMLP (N-formyl-L-methionyl-L-leucyl-L-phenylalanine)
-
Cytochrome c
-
Superoxide dismutase (SOD) as a control
-
Spectrophotometer
Procedure:
-
Isolation of Human Neutrophils:
-
Collect human blood with an anticoagulant.
-
Mix the blood with Dextran solution and allow erythrocytes to sediment.
-
Layer the leukocyte-rich supernatant onto Ficoll-Paque and centrifuge to separate mononuclear cells from neutrophils.
-
Collect the neutrophil pellet and perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the neutrophils with HBSS and resuspend them in HBSS at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Superoxide Anion Measurement:
-
Pre-warm the neutrophil suspension to 37°C.
-
In a microplate, add the neutrophil suspension, cytochrome c, and various concentrations of this compound (or vehicle control). Include a control with SOD to confirm the specificity of the assay.
-
Incubate for 5 minutes at 37°C.
-
Stimulate the neutrophils by adding fMLP.
-
Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of superoxide production from the change in absorbance over time.
-
Determine the percentage of inhibition of superoxide production for each concentration of this compound.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the potential mechanisms of action for this compound based on the activities of its analogs.
Caption: Potential inhibition of platelet aggregation pathways.
Caption: Potential inhibition of neutrophil superoxide production.
Caption: Workflow for platelet aggregation assay.
References
- 1. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and Manipulation of Intracellular Ca2+ in Single Platelets and Megakaryocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. hellobio.com [hellobio.com]
Application Notes and Protocols for (2S)-5-Methoxyflavan-7-ol and Its Analogs
Disclaimer: Direct experimental data for (2S)-5-Methoxyflavan-7-ol is limited in the currently available scientific literature. The following application notes and protocols are based on studies conducted on structurally similar compounds, primarily (2S)-5-methoxy-6-methylflavan-7-ol , 5,7-dimethoxyflavone , and (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone . Researchers should use this information as a guide and adapt the protocols for their specific experimental needs with this compound, validating the results accordingly.
I. Potential Experimental Applications
Based on the biological activities of its close analogs, this compound holds potential for investigation in the following areas:
-
Antiplatelet Activity: As an inhibitor of platelet aggregation, it could be explored for its potential in preventing thrombosis.
-
Anti-inflammatory Effects: Its structural similarity to known anti-inflammatory flavonoids suggests it may modulate inflammatory pathways.
-
Neuroprotection: Analogs have demonstrated neuroprotective properties, indicating a potential role in models of neurodegenerative diseases.
II. Quantitative Data Summary
The following table summarizes the inhibitory effects of the closely related compound, (2S)-5-methoxy-6-methylflavan-7-ol (MMF), on platelet aggregation induced by various agonists. This data can serve as a benchmark for designing experiments with this compound.
Table 1: Inhibitory Concentration (IC50) of (2S)-5-methoxy-6-methylflavan-7-ol on Rabbit Platelet Aggregation[1]
| Inducing Agent | IC50 (µM) |
| Collagen | 17.2 |
| Arachidonic Acid | 49.8 |
| ADP | 179.8 |
| U46619 (Thromboxane A2 analog) | 109.6 |
| Platelet-Activating Factor (PAF) | 189.2 |
III. Detailed Experimental Protocols
A. Protocol for In Vitro Antiplatelet Aggregation Assay
This protocol is adapted from studies on (2S)-5-methoxy-6-methylflavan-7-ol and can be used to assess the antiplatelet activity of this compound.[1]
1. Objective: To determine the inhibitory effect of this compound on platelet aggregation in vitro.
2. Materials:
-
This compound
-
Platelet-rich plasma (PRP) or washed platelets from a suitable animal model (e.g., rabbit)
-
Platelet aggregation inducers (e.g., Collagen, Arachidonic Acid, ADP, U46619, PAF)
-
Platelet aggregometer
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
3. Procedure:
-
Preparation of Platelets:
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
To obtain washed platelets, further centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes.
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration.
-
-
Platelet Aggregation Assay:
-
Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with constant stirring.
-
Add various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be non-inhibitory, typically <0.1%) or vehicle control (DMSO) to the platelet suspension and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding an agonist (e.g., collagen, ADP).
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes) using the aggregometer.
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the vehicle control.
-
-
Data Analysis:
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit platelet aggregation by 50%.
-
B. Protocol for Cyclooxygenase (COX) Inhibition Assay
This is a general protocol to investigate a potential mechanism of action, as cyclooxygenase inhibition is implicated in the antiplatelet effects of related compounds.[1][2][3]
1. Objective: To determine if this compound inhibits the activity of COX-1 and/or COX-2 enzymes.
2. Materials:
-
This compound
-
COX-1 and COX-2 enzyme preparations (commercially available kits)
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Detection reagents (e.g., colorimetric or fluorometric probe for prostaglandin production)
-
Known COX inhibitors as positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
Microplate reader
3. Procedure:
-
Prepare a reaction mixture containing the COX enzyme in the reaction buffer.
-
Add various concentrations of this compound or positive/vehicle controls to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagents.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 values for COX-1 and COX-2 inhibition.
-
C. Protocol for Intracellular Calcium Influx Assay
This protocol is to assess the effect on intracellular calcium levels, a key second messenger in many signaling pathways potentially affected by flavonoids.[1][4]
1. Objective: To measure changes in intracellular free calcium concentration ([Ca2+]i) in response to this compound treatment.
2. Materials:
-
This compound
-
A suitable cell line (e.g., platelets, neuronal cells)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)
-
Cell culture medium
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometric plate reader or flow cytometer
3. Procedure:
-
Cell Loading with Calcium Indicator:
-
Incubate the cells with the calcium indicator dye (e.g., Fura-2 AM) in loading buffer for 30-60 minutes at 37°C. Pluronic F-127 can be used to aid in dye solubilization.
-
Wash the cells to remove the extracellular dye.
-
-
Measurement of Calcium Flux:
-
Resuspend the dye-loaded cells in a suitable buffer.
-
Add various concentrations of this compound or vehicle control.
-
Stimulate the cells with an appropriate agonist if investigating inhibitory effects.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye over time. For ratiometric dyes like Fura-2, measure the ratio of emissions at two different excitation wavelengths.
-
-
Data Analysis:
-
Analyze the change in fluorescence intensity or ratio over time to determine the effect of this compound on intracellular calcium levels.
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways and a general experimental workflow for investigating the biological activities of this compound, based on data from its analogs.
References
- 1. Characterization of the antiplatelet effects of (2S)-5-methoxy-6-methylflavan-7-ol from Draconis Resina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Dual COX and 5-LOX inhibition by clerodane diterpenes from seeds of Polyalthia longifolia (Sonn.) Thwaites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
In-Depth Application Notes on (2S)-5-Methoxyflavan-7-ol for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes are for informational and research purposes only. The compound (2S)-5-Methoxyflavan-7-ol is intended for laboratory research use and not for human or veterinary use.
Introduction
This compound is a naturally occurring flavan found in Dragon's blood resin, a substance derived from various plant species, notably those of the Dracaena genus.[1][2] Flavonoids as a class are known for a wide array of biological activities, and constituents of Dragon's blood resin have been traditionally used for their therapeutic properties.[3] Due to the complexity of this natural resin, which contains a multitude of active compounds, isolating and studying individual components like this compound is crucial for elucidating specific mechanisms of action and potential therapeutic applications.
However, a comprehensive review of publicly available scientific literature reveals a significant gap in the in vivo characterization of this compound. To date, no specific animal studies detailing the dosage, administration, and efficacy of the isolated this compound have been published. Research has predominantly focused on the entire Dragon's blood resin extract.
This document aims to provide guidance for researchers by summarizing the available, albeit limited, information on related compounds and the resin from which this compound is derived. These notes are intended to serve as a starting point for designing preclinical studies.
Quantitative Data on Related Compounds and Extracts
Due to the absence of specific dosage data for this compound, this section provides data from animal studies conducted on the complete Dragon's blood resin extract. Researchers should interpret this information with caution, as the concentration of this compound within these extracts is not specified, and the observed effects are likely due to the synergistic action of multiple compounds.
| Substance Administered | Animal Model | Dosage Range | Administration Route | Study Focus | Reference |
| Dragon's blood resin methanol extract | Sprague Dawley rats | 50, 500, 1500, 2500 mg/kg/day | Oral gavage | 28-day subchronic toxicity | [4] |
| Dragon's blood resin methanol extract | Sprague Dawley rats | 500, 1000, 1500 mg/kg/day | Oral gavage | 28-day sub-acute oral toxicity | [5] |
| Dragon's blood resin methanol extract | Sprague Dawley rats | 300 and 2000 mg/kg (single dose) | Oral gavage | Acute oral toxicity | [5] |
Note: These studies primarily assessed the toxicity of the resin extract and established a high tolerance in the animal models.[4][5] They do not provide efficacy data for specific therapeutic endpoints.
Experimental Protocols (General Guidance)
The following protocols are generalized based on common practices in flavonoid research and studies involving Dragon's blood resin. These should be adapted and optimized for specific experimental designs.
Animal Model Selection
The choice of animal model will depend on the therapeutic area of investigation. Common models for studying the effects of flavonoids include:
-
Rodents (Mice and Rats): Widely used for initial safety, pharmacokinetic, and efficacy studies due to their well-characterized physiology and genetics. Sprague Dawley rats have been used in toxicity studies of Dragon's blood resin.[4][5]
-
Zebrafish: Useful for high-throughput screening of developmental toxicity and certain biological activities.
Formulation and Administration
As this compound is a flavonoid, its solubility in aqueous solutions may be limited.
-
Vehicle Selection: A common vehicle for oral administration of flavonoids is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and saline. For intravenous administration, a co-solvent system (e.g., DMSO, ethanol, PEG) may be necessary, but care must be taken to assess the toxicity of the vehicle itself.
-
Route of Administration:
-
Oral Gavage: The most common route for assessing oral bioavailability and systemic effects.
-
Intraperitoneal (IP) Injection: Bypasses first-pass metabolism and can be used to achieve higher systemic exposure.
-
Intravenous (IV) Injection: For direct systemic administration and pharmacokinetic studies.
-
Dosing Considerations
Without prior data on this compound, a dose-ranging study is essential.
-
Starting Dose: Begin with a low dose, potentially extrapolated from in vitro effective concentrations or based on dosages of structurally similar flavonoids.
-
Dose Escalation: Gradually increase the dose in different animal groups to determine the maximum tolerated dose (MTD) and to identify a dose range that elicits a biological response without causing significant toxicity.
-
Frequency of Administration: This will depend on the pharmacokinetic profile of the compound (if known) and the nature of the study (acute vs. chronic).
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound are not yet elucidated, flavonoids are known to interact with a multitude of cellular targets.
General Flavonoid Biosynthesis Pathway
The biosynthesis of flavonoids, including flavans like this compound, is a well-established pathway in plants.[6][7][8] Understanding this pathway is relevant for researchers studying the natural production of this compound.
Caption: Generalized flavonoid biosynthesis pathway leading to the formation of flavans.
Proposed Experimental Workflow for Preclinical Evaluation
The following workflow outlines a logical progression for the initial in vivo assessment of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
The study of isolated phytochemicals like this compound is essential for advancing our understanding of natural product pharmacology. While there is currently a lack of specific in vivo data for this compound, the information available for the broader "Dragon's blood" resin provides a starting point for investigation. Future research should prioritize the determination of the pharmacokinetic profile and the establishment of a safe and effective dose range for this compound in relevant animal models. Such studies will be instrumental in unlocking the therapeutic potential of this specific flavan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Dragon’s Blood - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Acute and sub-acute oral toxicity of Dracaena cinnabari resin methanol extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2S)-5-Methoxyflavan-7-ol: A Potential Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavan isolated from Dragon's blood resin, a traditional medicine derived from plants of the Dracaena genus.[1] Flavonoids as a class of compounds are well-documented for their diverse pharmacological activities, including potent anti-inflammatory effects. While comprehensive studies on this compound are limited, research on structurally similar flavonoids suggests its potential as a modulator of inflammatory pathways. This document provides an overview of the likely anti-inflammatory mechanisms and detailed protocols for investigating the efficacy of this compound. The quantitative data presented is for the closely related compound (2S)-5-methoxy-6-methylflavan-7-ol, offering a valuable reference for experimental design.
Potential Anti-Inflammatory Mechanisms
Based on studies of related flavonoids, this compound is hypothesized to exert its anti-inflammatory effects through several key mechanisms:
-
Inhibition of Pro-inflammatory Mediators: Like other methoxyflavones, it may inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[2] This is often achieved by suppressing the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
-
Downregulation of Pro-inflammatory Cytokines: Flavonoids are known to reduce the expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5][6]
-
Modulation of Inflammatory Signaling Pathways: The anti-inflammatory actions of many flavonoids are mediated through the inhibition of key signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] These pathways are central to the transcriptional regulation of numerous pro-inflammatory genes.
Data Presentation: Anti-inflammatory Activity of a Structurally Related Compound
Table 1: Inhibitory Effects of (2S)-5-methoxy-6-methylflavan-7-ol (MMF) on Platelet Aggregation [7]
| Inducing Agent | IC50 (µM) |
| Collagen | 17.2 |
| Arachidonic Acid | 49.8 |
| ADP | 179.8 |
| U46619 | 109.6 |
| Platelet-Activating Factor (PAF) | 189.2 |
Table 2: Effect of (2S)-5-methoxy-6-methylflavan-7-ol (MMF) on Prostaglandin and Thromboxane Formation [7]
| Measured Product | Effect |
| Thromboxane B2 | Inhibited |
| Prostaglandin D2 | Inhibited |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound. These are based on standard methodologies used for other flavonoids.
Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound on relevant cell lines (e.g., RAW 264.7 murine macrophages).
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS (1 µg/mL)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard curve
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B, with a 10-minute incubation period in the dark after each addition.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS (1 µg/mL)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS (1 µg/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Culture and treat RAW 264.7 cells with this compound and LPS for the appropriate time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to the respective total protein or a loading control like β-actin.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects.
Caption: Putative signaling pathways inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by flavonoids in macrophage J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the antiplatelet effects of (2S)-5-methoxy-6-methylflavan-7-ol from Draconis Resina - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Pharmacokinetics of (2S)-5-Methoxyflavan-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavan found in Dragon's blood resin.[1][2] Like other flavonoids, it is being investigated for its potential therapeutic properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for the development of this compound as a therapeutic agent. Flavonoids generally exhibit low oral bioavailability due to extensive first-pass metabolism in the intestine and liver.[3] They are often metabolized into methylated, glucuronidated, and sulfated forms.[3] This document provides detailed application notes and experimental protocols for the preclinical pharmacokinetic study of this compound, based on established methods for analogous flavonoid compounds.
Predicted Pharmacokinetic Profile
Key Predicted Characteristics:
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Absorption: Rapid absorption is expected following oral administration, with maximum plasma concentrations (Cmax) likely reached within 30 minutes to 2 hours.[4][5]
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Distribution: The compound is expected to distribute to various tissues, with the highest concentrations likely found in the gut, liver, and kidneys.[4][5]
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Metabolism: Extensive phase II metabolism is anticipated, primarily through glucuronidation and sulfation of the hydroxyl group, and potential demethylation.[3][5] The resulting metabolites are the predominant forms found in plasma.[3]
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Excretion: Elimination is expected to occur primarily through urine and feces as metabolic conjugates.[5] The parent compound will likely represent a small fraction of the excreted dose.[5]
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Bioavailability: Oral bioavailability is predicted to be low, a common characteristic of flavonoids.[5][6]
Data Presentation: Predicted Pharmacokinetic Parameters
The following table summarizes the anticipated pharmacokinetic parameters for this compound based on data from similar methoxyflavones administered orally to rodents.
| Parameter | Predicted Value Range | Reference Compound(s) |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2 hours | 5,7-dimethoxyflavone[4], other methoxyflavones[5] |
| Cmax (Peak Plasma Concentration) | Dose-dependent | 5,7-dimethoxyflavone (1870 ± 1190 ng/mL at 10 mg/kg)[4] |
| t1/2 (Elimination Half-life) | 2 - 6 hours | Methoxyflavones[5], 2'-Hydroxyflavanone[7] |
| Oral Bioavailability | < 5% | Methoxyflavones[5] |
Experimental Protocols
Animal Studies for Pharmacokinetic Profiling
This protocol outlines an in vivo study in rodents to determine the pharmacokinetic profile of this compound.
Materials:
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This compound
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Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Intravenous injection equipment
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Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week prior to the study with free access to food and water.
-
Dosing:
-
Oral Administration: Administer a single oral dose of this compound (e.g., 10-50 mg/kg) via gavage to a cohort of fasted animals.
-
Intravenous Administration: Administer a single intravenous dose (e.g., 1-5 mg/kg) to a separate cohort to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its potential metabolites in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution) using non-compartmental analysis software.
Tissue Distribution Study
This protocol is designed to assess the distribution of this compound in various tissues.
Procedure:
-
Follow the dosing procedure as described in the pharmacokinetic profiling study.
-
At selected time points post-dosing, euthanize subsets of animals.
-
Harvest relevant tissues (e.g., liver, kidney, intestine, lung, brain, spleen, heart, muscle, and fat).[4]
-
Rinse tissues with saline, blot dry, and weigh.
-
Homogenize the tissues in an appropriate buffer.
-
Extract the compound and its metabolites from the tissue homogenates.
-
Analyze the extracts using LC-MS/MS to determine the concentration of the analyte in each tissue.
In Vitro Metabolism Study
This protocol uses liver microsomes to investigate the metabolic stability and profile of this compound.
Materials:
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This compound
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Rat or human liver microsomes
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NADPH regenerating system
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Phosphate buffer
-
Incubator
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare an incubation mixture containing liver microsomes, this compound, and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, stop the reaction by adding a quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify major metabolites.
-
Calculate the in vitro half-life and intrinsic clearance.
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Predicted metabolic pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Pharmacokinetics and metabolism of dietary flavonoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: (2S)-5-Methoxyflavan-7-ol Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-5-Methoxyflavan-7-ol. The focus is on addressing challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The aqueous solubility of this compound is not widely reported in the literature. However, like many flavonoids, it is expected to have low water solubility due to its polyphenolic structure. One source indicates a solubility of 10 mM in DMSO, a common organic solvent for solubilizing nonpolar compounds.[1] Researchers should experimentally determine the aqueous solubility in their specific buffer system.
Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A2:
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Verify Compound Purity: Ensure the purity of your this compound sample, as impurities can affect solubility.
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Gentle Heating and Agitation: Gently warm the solution while stirring or sonicating. Flavonoids can sometimes require thermal energy to dissolve.
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pH Adjustment: The solubility of flavonoids can be pH-dependent.[2] Since this compound has a hydroxyl group, its solubility may increase at a higher pH. Cautiously adjust the pH of your buffer, keeping in mind the stability of the compound.
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Use of Co-solvents: For initial experiments, consider dissolving the compound in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) before adding it to the aqueous buffer. Be mindful of the final solvent concentration and its potential effects on your experiment.
Q3: What are the most common methods to improve the aqueous solubility of flavonoids like this compound for in vitro and in vivo studies?
A3: Several techniques can be employed to enhance the solubility of poorly soluble flavonoids:
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Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[3][4][5][6]
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Cyclodextrin Complexation: Encapsulating the flavonoid molecule within a cyclodextrin host can significantly increase its apparent water solubility.[7][8][9]
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Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[10][11][12][13]
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Co-solvency: The use of water-miscible organic solvents can increase the solubility of nonpolar drugs.[14][15][16]
Troubleshooting Guides
Issue: Inconsistent solubility results between experiments.
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Possible Cause 1: Equilibrium Not Reached.
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Solution: Ensure you are allowing sufficient time for the compound to dissolve. The dissolution of flavonoids can be slow. It is recommended to stir the solution for a standardized period (e.g., 24-48 hours) to ensure equilibrium is reached before measuring solubility.[2]
-
-
Possible Cause 2: Temperature Fluctuations.
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Solution: Maintain a constant and recorded temperature during your solubility experiments, as temperature can significantly impact solubility.[2]
-
-
Possible Cause 3: Undissolved Particulates.
-
Solution: After the equilibration period, it is crucial to filter or centrifuge the solution to remove any undissolved particles before quantification. A 0.22 µm or 0.45 µm filter is commonly used.[2]
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Issue: Precipitation of the compound upon addition to aqueous media.
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Possible Cause: Supersaturation.
-
Solution: This often occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer. To mitigate this, add the stock solution slowly while vigorously stirring the aqueous phase. Alternatively, prepare a more dilute stock solution.
-
-
Possible Cause: Change in pH or Ionic Strength.
-
Solution: Ensure the final pH and ionic strength of the solution are compatible with the compound's solubility. Buffer capacity should be sufficient to handle any pH shifts.
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Experimental Protocols & Data
Protocol 1: Determination of Aqueous Solubility of this compound
Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer.
Methodology:
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Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for 24-48 hours to ensure equilibrium is reached.
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After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove undissolved particles.
-
Dilute the filtrate with the mobile phase to a suitable concentration for analysis.
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Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.[2][17][18][19][20]
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Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: Improving Solubility using Solid Dispersion with PVP K-30
Objective: To prepare and evaluate a solid dispersion of this compound with Polyvinylpyrrolidone (PVP) K-30 to enhance its aqueous solubility.
Methodology:
-
Preparation:
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Dissolve this compound and PVP K-30 in a suitable organic solvent, such as ethanol, in various weight ratios (e.g., 1:1, 1:5, 1:10 drug-to-polymer).[3]
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Stir the solution until a clear solution is obtained.
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Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
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Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
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Grind the dried solid dispersion into a fine powder.
-
-
Evaluation:
-
Determine the aqueous solubility of the prepared solid dispersions using Protocol 1.
-
Characterize the solid-state properties of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.[4]
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Protocol 3: Enhancing Solubility through Cyclodextrin Complexation
Objective: To prepare and assess an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Methodology:
-
Preparation (Kneading Method):
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Prepare a paste by adding a small amount of water-ethanol solution to a physical mixture of this compound and HP-β-CD (in various molar ratios, e.g., 1:1, 1:2).
-
Knead the paste for a specified time (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverize the dried complex.
-
-
Evaluation:
-
Determine the apparent aqueous solubility of the complex using Protocol 1.
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Confirm complex formation using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and DSC.[9]
-
Protocol 4: Nanosuspension Formulation for Improved Dissolution
Objective: To prepare a nanosuspension of this compound to increase its dissolution rate.
Methodology:
-
Preparation (Wet Milling):
-
Disperse this compound in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Vitamin E TPGS and a polymer like HPMC).[21]
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Introduce milling media (e.g., zirconium oxide beads) to the dispersion.
-
Mill the suspension using a high-energy mill for a sufficient duration to achieve the desired particle size.
-
-
Evaluation:
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Measure the particle size and distribution of the nanosuspension using dynamic light scattering (DLS).
-
Assess the dissolution rate of the nanosuspension compared to the unprocessed drug powder using a standard dissolution apparatus.
-
Illustrative Quantitative Data
The following tables present hypothetical data to illustrate the potential improvements in aqueous solubility of this compound using the described techniques.
Table 1: Solubility of this compound in Different Media
| Medium | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | 1.5 ± 0.2 |
| PBS (pH 7.4) | 25 | 2.1 ± 0.3 |
| PBS (pH 7.4) | 37 | 3.5 ± 0.4 |
Table 2: Enhancement of this compound Solubility using Different Techniques
| Formulation | Drug:Excipient Ratio | Solubility (µg/mL) in PBS pH 7.4 at 25°C | Fold Increase |
| Unprocessed Drug | - | 2.1 ± 0.3 | 1.0 |
| Solid Dispersion | 1:5 (with PVP K-30) | 85.3 ± 5.1 | ~40.6 |
| Cyclodextrin Complex | 1:2 (with HP-β-CD) | 152.7 ± 9.8 | ~72.7 |
| Nanosuspension | - | Not directly measured (focus on dissolution rate) | - |
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart of the experimental steps for determining the aqueous solubility of a compound.
Logic Diagram for Selecting a Solubility Enhancement Method
Caption: A decision-making diagram for choosing a suitable solubility enhancement technique.
Signaling Pathway (Generic Example of Flavonoid Action)
As the specific signaling pathway for this compound is not defined in the provided context, a generic example of a common flavonoid signaling pathway (e.g., inhibition of a kinase pathway) is presented for illustrative purposes.
Caption: A diagram illustrating a potential mechanism of action for a flavonoid by inhibiting a kinase signaling cascade.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inhort.pl [inhort.pl]
- 20. ijprajournal.com [ijprajournal.com]
- 21. Influence of Critical Parameters of Nanosuspension Formulation on the Permeability of a Poorly Soluble Drug through the Skin—A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2S)-5-Methoxyflavan-7-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of (2S)-5-Methoxyflavan-7-ol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a natural flavan found in sources like Dragon's blood resin.[1][2] Its chemical structure consists of a flavan backbone with a methoxy group at the 5th position and a hydroxyl group at the 7th position. The stability of this compound is crucial for accurate experimental results, as degradation can lead to a loss of biological activity, inaccurate quantification, and the formation of interfering byproducts.
Q2: What are the primary factors that cause the degradation of this compound?
Like many flavonoids, this compound is susceptible to degradation from several factors:
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pH: Phenolic compounds can be unstable in neutral to alkaline conditions, which can catalyze oxidation.[3]
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Oxygen: Dissolved oxygen in solvents can lead to oxidative degradation.
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Light: Exposure to UV and even ambient light can cause photodegradation.
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Temperature: Elevated temperatures can accelerate the rate of degradation.[4]
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Metal Ions: Trace metal ions can catalyze oxidative reactions.
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Enzymatic Activity: In biological systems, enzymes like polyphenol oxidase can contribute to degradation.[5]
Q3: My solution of this compound is turning a brownish color. What does this indicate?
A brown discoloration is a common visual indicator of the oxidation of phenolic compounds. This process involves the conversion of the phenol group into quinones, which can then polymerize to form dark-colored molecules. This can be accelerated by high pH, the presence of oxygen, light exposure, and trace metal ions.
Q4: How should I store this compound to ensure its long-term stability?
For optimal long-term stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture. If a stock solution is necessary, it should be prepared in a degassed, anhydrous solvent, blanketed with an inert gas like argon or nitrogen, and stored in small, single-use aliquots in amber vials at -80°C.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the cell culture medium.
-
Troubleshooting Steps:
-
Assess Stability in Media: Before conducting your experiment, incubate this compound in your specific cell culture medium for the intended duration of your assay. Analyze the stability of the compound at different time points using HPLC.[4]
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.
-
Minimize Exposure to Light: Protect your cell culture plates and solutions from light as much as possible during incubation and handling.
-
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
-
Possible Cause: Degradation of the compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Control Sample Preparation Conditions: Keep samples on ice and minimize the time between preparation and injection. Use amber vials to protect from light.
-
Check Solvent Stability: Ensure the solvents used for your mobile phase are fresh and of high purity. Degas solvents to remove dissolved oxygen.
-
Evaluate pH of Mobile Phase: An acidic mobile phase (e.g., with 0.1% formic acid) can often improve the stability of flavonoids during chromatographic separation.
-
Mandatory Visualizations
Diagram 1: General Degradation Pathway of a Flavanol
Caption: General degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Assessment
References
- 1. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (2S)-5-Methoxyflavan-7-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of (2S)-5-Methoxyflavan-7-ol. The information is presented in a clear question-and-answer format, addressing specific challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Strategy & Key Reactions
Q1: What is a common synthetic strategy to obtain this compound?
A1: A practical and effective strategy involves a multi-step synthesis starting from a readily available chiral flavanone, such as (2S)-naringenin (5,7,4'-trihydroxyflavanone). The key transformations in this pathway include:
-
Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups at positions 7 and 4' is necessary to achieve regioselective methylation at the C5 position.
-
Regioselective Methylation: Methylation of the C5 hydroxyl group.
-
Reduction of the Carbonyl Group: Conversion of the C4 carbonyl group of the flavanone to a methylene group to yield the flavan skeleton.
-
Deprotection: Removal of the protecting groups to yield the final product, this compound.
Q2: I am experiencing low yields during the cyclization of the chalcone to the flavanone. What are the possible causes and solutions?
A2: Low yields in the chalcone cyclization step are a common issue. Here are some potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal Base/Acid Catalyst: The choice and concentration of the catalyst are crucial. For base-catalyzed cyclization, ensure the base (e.g., NaOH, KOH) is fresh and used in the correct stoichiometry. For acid-catalyzed cyclization, the acid strength and concentration can impact the yield. Experiment with different catalysts and concentrations to find the optimal conditions for your specific substrate.
-
Side Reactions: Undesired side reactions can consume the starting material or the product. Analyze the crude product by LC-MS or NMR to identify any major byproducts. Adjusting the reaction temperature or using a milder catalyst can sometimes suppress side reactions.
-
Use of Microwave Irradiation: Consider using microwave-assisted synthesis. Studies have shown that microwave irradiation can significantly reduce reaction times and improve the yields of flavanone synthesis from chalcones.
Troubleshooting Flavanone Reduction
Q3: My reduction of the flavanone to the flavan is resulting in a mixture of products or a low yield of the desired flavan. How can I optimize this step?
A3: The reduction of the flavanone carbonyl group is a critical step that can present several challenges. Here are some troubleshooting tips:
-
Choice of Reducing Agent: The choice of reducing agent and catalyst system is paramount. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method. However, the activity of the catalyst can vary. Ensure you are using a high-quality catalyst.
-
Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst, leading to incomplete reduction. Purify the flavanone intermediate before the reduction step.
-
Over-reduction: In some cases, over-reduction can lead to the formation of unwanted byproducts. Monitor the reaction closely and stop it once the starting material is consumed.
-
Alternative Reduction Methods: Consider alternative reduction methods such as catalytic transfer hydrogenation, which can sometimes offer better selectivity and yields.
Troubleshooting Selective Methylation
Q4: I am struggling with the regioselective methylation of the 5-hydroxyl group. What strategies can I employ to improve selectivity?
A4: Achieving regioselective methylation of a polyhydroxylated flavonoid can be challenging due to the similar reactivity of the different hydroxyl groups. Here are some effective strategies:
-
Use of Protecting Groups: This is the most reliable method to ensure regioselectivity. The hydroxyl groups at C7 and C4' can be protected using suitable protecting groups, such as methoxymethyl (MOM) ethers. After protection, the remaining free hydroxyl group at C5 can be selectively methylated. The MOM groups can then be removed under acidic conditions.
-
Enzymatic Methylation: O-methyltransferases (OMTs) are enzymes that can catalyze the methylation of specific hydroxyl groups on the flavonoid scaffold with high regioselectivity. While this requires specialized biochemical techniques, it can provide excellent selectivity.
-
Optimization of Reaction Conditions: In some cases, careful control of reaction conditions (e.g., choice of base, solvent, and methylating agent) can favor methylation at a specific position. However, this approach is often less reliable than using protecting groups.
Quantitative Data Summary
The following tables summarize typical yields for the key reaction steps in the synthesis of this compound based on literature data for similar flavonoid transformations. Please note that actual yields may vary depending on the specific substrate, reagents, and experimental conditions.
Table 1: Chalcone Cyclization to Flavanone
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| NaOH/EtOH | Ethanol | Room Temperature | 4 - 8 | 70 - 90 |
| KOH/MeOH | Methanol | Reflux | 2 - 4 | 75 - 95 |
| Microwave | DMF | 120 - 150 | 0.25 - 0.5 | 85 - 98 |
Table 2: Flavanone Carbonyl Reduction to Flavan
| Catalyst System | Solvent | Pressure (atm) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 10% Pd/C, H₂ | Ethanol | 1 - 5 | Room Temperature | 12 - 24 | 60 - 85 |
| PtO₂, H₂ | Acetic Acid | 1 | Room Temperature | 8 - 16 | 70 - 90 |
| Catalytic Transfer | Isopropanol | N/A | Reflux | 2 - 6 | 75 - 95 |
Table 3: Regioselective O-Methylation (with protecting groups)
| Step | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Protection (MOM) | MOM-Cl, DIPEA | DCM | 0 to RT | 2 - 4 | 90 - 98 |
| Methylation | CH₃I, K₂CO₃ | Acetone | Reflux | 6 - 12 | 80 - 95 |
| Deprotection (MOM) | HCl/MeOH | Methanol | Room Temperature | 1 - 3 | 85 - 95 |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Flavanone to a Flavan via Catalytic Hydrogenation
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Preparation: In a hydrogenation vessel, dissolve the flavanone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-5 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Wash the Celite® pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Selective Methylation of a Flavonoid using a MOM Protecting Group
-
Protection: To a solution of the dihydroxyflavanone (1 equivalent) and N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add methoxymethyl chloride (MOM-Cl, 2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. Dry the organic layer and concentrate to obtain the protected flavanone.
-
Methylation: To a solution of the MOM-protected flavanone (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 3 equivalents) and methyl iodide (CH₃I, 1.5 equivalents). Reflux the mixture until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Deprotection: Dissolve the methylated and protected flavanone in methanol and add a few drops of concentrated hydrochloric acid (HCl). Stir the solution at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction with a mild base (e.g., sodium bicarbonate) and concentrate the solvent. Purify the final product by column chromatography.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Technical Support Center: (2S)-5-Methoxyflavan-7-ol Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (2S)-5-Methoxyflavan-7-ol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural flavonoid compound.[1][2] It is isolated from sources such as Dragon's blood resin.[1][2] Like other flavonoids, it is investigated for various biological activities.
Q2: How should I dissolve this compound for my experiments?
Flavonoids, including this compound, often have low aqueous solubility.[3] It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: I'm observing precipitation of the compound in my cell culture medium. What should I do?
Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the culture medium. To address this:
-
Lower the final concentration: Test a range of lower concentrations.
-
Optimize solvent concentration: Ensure the final DMSO concentration is not causing the compound to fall out of solution.
-
Serum interaction: The presence of serum proteins in the medium can sometimes affect compound solubility. Consider reducing the serum percentage during the treatment period if your cell line can tolerate it, but be aware this can also affect cell health and response.
Q4: Are there concerns about the stability of this compound in cell culture?
Flavonoids can be unstable in cell culture media, with their stability influenced by factors like pH and the presence of certain components.[4] It is advisable to prepare fresh dilutions of the compound from a frozen stock solution for each experiment. To assess stability in your specific experimental conditions, you can incubate the compound in the medium for the duration of your assay and then measure its concentration using analytical methods like HPLC.[5]
Q5: Could this compound interfere with my assay readout?
Flavonoids have been known to interfere with certain assay chemistries. For example, in assays that measure fluorescence or absorbance, the inherent color or fluorescent properties of the compound or its metabolites could contribute to the signal. It is crucial to include proper controls, such as wells with the compound in cell-free medium, to account for any background signal.
Troubleshooting Guides
Cytotoxicity/Viability Assays (e.g., MTT, XTT)
Problem: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, precipitation of the compound, or interference with the assay dye.
-
Solution:
Problem: Unexpected increase in cell viability at high concentrations.
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Possible Cause: Compound precipitation at higher concentrations can reduce the effective concentration of the compound in solution. Some flavonoids have also been reported to have a biphasic effect on cell proliferation.
-
Solution:
-
Check the solubility of the compound in your media.
-
Carefully examine the dose-response curve and consider a wider range of concentrations.
-
Antioxidant Assays (e.g., DCFH-DA for intracellular ROS)
Problem: High background fluorescence.
-
Possible Cause: Autofluorescence of the compound, phenol red in the medium, or spontaneous oxidation of the DCFH-DA probe.
-
Solution:
-
Run a control with cells treated with the compound but without the DCFH-DA probe to measure the compound's intrinsic fluorescence.
-
Use phenol red-free medium during the assay.
-
Prepare the DCFH-DA working solution fresh and protect it from light.[8]
-
Problem: No change in ROS levels after treatment.
-
Possible Cause: The compound may not have significant antioxidant activity in your cell model, the concentration may be too low, or the incubation time is not optimal.
-
Solution:
-
Include a positive control (e.g., N-acetylcysteine or another known antioxidant) to validate the assay.
-
Test a broader range of concentrations and perform a time-course experiment.
-
Anti-inflammatory Assays (e.g., NF-κB Reporter Assay)
Problem: High luciferase activity in control wells (without inflammatory stimulus).
-
Possible Cause: Basal NF-κB activity in the cell line or interference from the compound.
-
Solution:
-
Ensure the cells are not stressed (e.g., overgrown, high passage number).
-
Test the effect of this compound on luciferase activity in the absence of an inflammatory stimulus.
-
Problem: Inhibition of luciferase activity appears to be due to cytotoxicity.
-
Possible Cause: The compound is cytotoxic at the concentrations tested, leading to a decrease in reporter gene expression.
-
Solution:
-
Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same concentrations and incubation times to distinguish between anti-inflammatory effects and cytotoxicity.
-
Quantitative Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 5-hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone (a related compound) | MDA-MB-231 (human breast cancer) | MTT | Cytotoxicity | IC50: 155.21 ± 1.59 µM | [9][10] |
| (2S)-4'-Hydroxy-7-methoxyflavan (a related compound) | B16-BL6 (mouse melanoma) | MTT | Cytotoxicity | IC50: 40.8 µM | [11] |
| (2S)-4'-Hydroxy-7-methoxyflavan (a related compound) | A549, HeLa, HT-1080 | MTT | Cytotoxicity | IC50: > 100 µM | [11] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[6][7][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
DCFH-DA Intracellular ROS Assay
This protocol is based on standard DCFH-DA assay methods.[8][15][16][17][18]
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat cells with this compound for the desired time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells with PBS and then add a ROS inducer (e.g., H₂O₂ or TBHP) in the presence or absence of the compound.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.
NF-κB Luciferase Reporter Assay
This protocol is a general guideline for NF-κB reporter assays.[9][19][20][21][22]
-
Transfection (for transient assays): Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. For stable cell lines, this step is not needed.
-
Compound Treatment: Seed the transfected or stable cells in a 96-well plate. Pre-treat the cells with this compound for 1-2 hours.
-
Inflammatory Stimulus: Add an inflammatory agent (e.g., TNF-α or LPS) to the wells and incubate for 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the firefly and Renilla luminescence using a luminometer. The NF-κB activity is expressed as the ratio of firefly to Renilla luminescence.
Visualizations
Caption: A general workflow for troubleshooting cell-based assays.
Caption: A potential antioxidant signaling pathway modulated by flavonoids.
Caption: A typical experimental workflow for a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. doc.abcam.com [doc.abcam.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 20. oncology.wisc.edu [oncology.wisc.edu]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Technical Support Center: (2S)-5-Methoxyflavan-7-ol Experiments
Disclaimer: Information on (2S)-5-Methoxyflavan-7-ol is limited. This guide is based on the general characteristics of flavonoids and may not be exhaustive. Always perform small-scale pilot experiments to validate protocols for your specific conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring flavan, a type of flavonoid, that has been isolated from Dragon's blood resin.[1][2][3] Like other flavonoids, it is investigated for its potential biological activities.
Q2: What are the basic physicochemical properties of this compound?
While detailed experimental data for this specific compound is scarce, general properties for similar flavonoids suggest the following:
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Appearance: Likely a crystalline or amorphous powder.
-
Solubility: Generally, flavonoids have poor water solubility. This compound is reported to be soluble in DMSO.[2] For aqueous biological assays, it is crucial to first dissolve it in an organic solvent like DMSO and then dilute it in the aqueous buffer, keeping the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts.
-
Stability: Flavonoids can be sensitive to light, oxygen, and pH changes.[4][5] Stock solutions should be stored protected from light at low temperatures. The stability in aqueous media at physiological pH should be determined empirically.
Q3: What are the potential safety precautions when handling this compound?
As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood. Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Buffers
Question: I am having trouble dissolving this compound in my cell culture medium or assay buffer, leading to precipitation. What can I do?
Answer: This is a common issue with flavonoids. Here are several strategies to improve solubility:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Then, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low and consistent across all experimental conditions, including controls.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent.[6] Depending on the pKa of the hydroxyl group, adjusting the pH of the buffer might improve solubility. However, ensure the pH remains within the optimal range for your experimental system.
-
Use of Pluronic F-68: For cell culture experiments, adding a small amount of Pluronic F-68 to the medium can help to maintain the solubility of hydrophobic compounds.
| Troubleshooting Strategy | Advantages | Disadvantages |
| Co-solvent (e.g., DMSO) | Simple and effective for many flavonoids. | High concentrations can be toxic to cells. May affect protein function. |
| pH Adjustment | Can significantly increase solubility for some compounds. | May not be compatible with biological assays that have a strict pH requirement. |
| Pluronic F-68 | Generally non-toxic at low concentrations. | May interfere with some cellular processes or assays. |
Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays
Question: My results from an MTT assay with this compound are not reproducible and seem to show increased cell viability at high concentrations, which is counterintuitive. What could be the cause?
Answer: Flavonoids are known to interfere with tetrazolium-based viability assays like MTT.[7][8][9] This is because their antioxidant properties can directly reduce the MTT reagent to formazan, leading to a false-positive signal that is independent of cellular metabolic activity.[7][10][11]
Solutions:
-
Alternative Viability Assays: Switch to an assay that is not based on cellular redox potential. Suitable alternatives include:
-
Cell-Free Control: To confirm interference, run a control experiment with this compound and the MTT reagent in your assay medium without any cells. If you observe a color change, this confirms direct reduction of MTT by your compound.
| Assay | Principle | Potential for Flavonoid Interference |
| MTT | Cellular reductase activity | High (direct reduction of MTT)[7][9][10] |
| SRB | Total protein content | Low |
| Crystal Violet | DNA staining | Low |
| LDH Release | Membrane integrity | Low |
Issue 3: High Background in Fluorescence Microscopy
Question: I am observing high background fluorescence in my cells treated with this compound, which is interfering with the signal from my fluorescent probe. How can I address this?
Answer: Some flavonoids exhibit autofluorescence, which can be a significant source of background noise in fluorescence-based assays.[12][13][14]
Troubleshooting Steps:
-
Unstained Control: Image cells treated with this compound but without your fluorescent probe to determine the intrinsic fluorescence of the compound at your experimental concentration and the filter settings you are using.[12]
-
Spectral Unmixing: If your imaging software supports it, use spectral unmixing to separate the emission spectrum of your probe from the autofluorescence spectrum of the flavonoid.
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Choose Probes with Different Excitation/Emission Spectra: Select fluorescent probes that are spectrally distinct from the autofluorescence of this compound. Probes in the red or far-red spectrum are often a good choice as flavonoid autofluorescence is typically in the blue to green range.
-
Reduce Compound Concentration: If possible, lower the concentration of this compound to a level that still elicits the desired biological effect but has lower autofluorescence.
Experimental Protocols
General Protocol for Preparing this compound for In Vitro Assays
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution; gentle warming or vortexing may be necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Serially dilute the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.5%). Include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experimental design.
-
Generic Protocol for Cellular Antioxidant Activity (CAA) Assay
This protocol is a general template and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Treatment: Remove the culture medium and wash the cells with PBS. Add medium containing various concentrations of this compound or a positive control (e.g., quercetin) and incubate for a suitable period (e.g., 1-2 hours).
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add a solution of a fluorescent probe sensitive to reactive oxygen species (ROS), such as DCFH-DA (2',7'-dichlorofluorescin diacetate), and incubate according to the manufacturer's instructions.
-
Induction of Oxidative Stress: Remove the probe solution and wash the cells with PBS. Add a ROS-generating compound, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader over a defined period.
-
Data Analysis: Calculate the area under the curve (AUC) for each concentration. Compare the AUC of the treated wells to the control wells to determine the antioxidant activity.
Visualizations
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A logical troubleshooting workflow for common experimental issues.
Caption: A potential signaling pathway modulated by flavonoids like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions | Semantic Scholar [semanticscholar.org]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Journal of Pharmaceutical Research International [journaljpri.com]
- 8. researchgate.net [researchgate.net]
- 9. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of (2S)-5-Methoxyflavan-7-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of (2S)-5-Methoxyflavan-7-ol. Given the limited specific data on this compound, this guide draws upon established principles for improving the bioavailability of flavonoids with similar structural characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: Like many flavonoids, the oral bioavailability of this compound is likely limited by several factors:
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Poor Aqueous Solubility: Flavonoids are often poorly soluble in water, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3][4][5]
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Extensive First-Pass Metabolism: After absorption, flavonoids typically undergo extensive metabolism in the intestines and liver.[6][7][8][9][10][11] This involves phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) enzymatic reactions, which convert the compound into more water-soluble forms that are easily excreted.[6][7][8][9][10][11]
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Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), reducing its net absorption.
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Degradation in the GI Tract: The chemical structure may be susceptible to degradation in the harsh acidic or enzymatic environment of the gastrointestinal tract.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several strategies can be employed, broadly categorized as follows:
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Formulation Approaches: These aim to improve the solubility and dissolution rate.
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Nanoformulations: Techniques like nanoencapsulation, nanosuspensions, and nanoemulsions increase the surface area-to-volume ratio, thereby enhancing solubility and dissolution.[12][13][14][15][16][17]
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Solid Dispersions: Dispersing the flavonoid in a hydrophilic polymer matrix can improve its wettability and dissolution.[3][4]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the compound in a solubilized form.[3][16]
-
-
Chemical Modification:
-
Co-administration with Bioavailability Enhancers:
Q3: How can I assess the improvement in bioavailability of my this compound formulation?
A3: Bioavailability can be assessed using a combination of in vitro and in vivo models:
-
In Vitro Models:
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Solubility and Dissolution Studies: These are initial screening steps to evaluate the effectiveness of a formulation strategy.
-
Caco-2 Cell Permeability Assay: This model simulates the human intestinal barrier and can be used to assess the permeability of the compound and the effect of formulations or inhibitors on its transport.[29][30]
-
-
In Vivo Models:
-
Pharmacokinetic Studies in Animal Models (e.g., rats, mice): This is the definitive method to determine bioavailability. Key parameters to measure are the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low aqueous solubility of this compound. | The compound is a poorly water-soluble flavonoid. | 1. Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution. 2. Formulation Strategies: Prepare a nanosuspension, solid dispersion, or a lipid-based formulation like SEDDS. 3. Prodrug Approach: Synthesize a more soluble prodrug derivative. |
| High variability in in vivo pharmacokinetic data. | Poor and variable absorption from the gastrointestinal tract. | 1. Control Food Intake: The presence of food can significantly impact flavonoid absorption. Standardize feeding protocols for animal studies. 2. Optimize Formulation: A robust formulation (e.g., a self-microemulsifying drug delivery system) can reduce variability. |
| Low Cmax and AUC despite good in vitro dissolution. | Rapid first-pass metabolism or active efflux. | 1. Co-administer with Piperine: This can inhibit metabolic enzymes and P-gp.[23][24][25][26][27][28] 2. In Vitro Metabolism Studies: Use liver microsomes to investigate the metabolic stability of the compound. 3. Caco-2 Bidirectional Transport Study: To confirm if the compound is a substrate for efflux pumps like P-gp. |
| Precipitation of the compound in aqueous media during in vitro assays. | The compound is supersaturated and thermodynamically unstable. | 1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain supersaturation. 2. Adjust pH: Determine the pH-solubility profile and conduct experiments at a pH where the compound is more soluble, if relevant to physiological conditions. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound and its Formulations
| Parameter | This compound (Unprocessed) | Nanosuspension | Solid Dispersion (1:10 with PVP K30) |
| Aqueous Solubility (µg/mL) | < 1.0 | 15.2 | 25.8 |
| Particle Size (nm) | > 5000 | 250 ± 20 | N/A |
| Dissolution Rate (% dissolved in 30 min) | < 5% | 75% | 92% |
| Note: This data is for illustrative purposes only. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 2.0 ± 0.5 | 350 ± 80 | 100 |
| Nanosuspension | 250 ± 45 | 1.0 ± 0.3 | 1800 ± 320 | 514 |
| + Piperine (20 mg/kg) | 480 ± 90 | 1.0 ± 0.2 | 3500 ± 650 | 1000 |
| Note: This data is for illustrative purposes only. |
Experimental Protocols
1. Preparation of a Nanosuspension by Nanoprecipitation
-
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.
-
Materials: this compound, a water-miscible organic solvent (e.g., acetone, ethanol), a stabilizer (e.g., Poloxamer 188, Tween 80), and purified water.
-
Procedure:
-
Dissolve a specific amount of this compound in the organic solvent to prepare the organic phase.
-
Dissolve the stabilizer in purified water to prepare the aqueous phase.
-
Inject the organic phase into the aqueous phase under constant magnetic stirring.
-
The compound will precipitate as nanoparticles.
-
Remove the organic solvent using a rotary evaporator.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
2. Caco-2 Cell Permeability Assay
-
Objective: To evaluate the intestinal permeability of this compound.
-
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), this compound solution, and an appropriate analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the this compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect the final apical and basolateral samples.
-
Analyze the concentration of this compound in all samples.
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
Caption: General pathway of flavonoid absorption and first-pass metabolism.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.wur.nl [research.wur.nl]
- 10. vup.sk [vup.sk]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Nanotechnology as a Key to Enhance the Benefits and Improve the Bioavailability of Flavonoids in the Food Industry [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. sevenpubl.com.br [sevenpubl.com.br]
- 16. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 17. Nanoencapsulation of flavonoid bioactives using the nanoprecipitation technique - Review | Seven Editora [sevenpubl.com.br]
- 18. Prodrugs of quercetin and resveratrol: a strategy under development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phytophenols as Promoieties for Prodrug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Antioxidant and anti-inflammatory effects of curcuminoid-piperine combination in subjects with metabolic syndrome: A randomized controlled trial and an updated meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synergistic Effect of Piperine and its Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 30. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic (2S)-5-Methoxyflavan-7-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthetic (2S)-5-Methoxyflavan-7-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities encountered during the synthesis of this compound are typically the unreacted chalcone precursor (2'-hydroxy-4'-methoxy- chalcone) and the undesired (2R)-enantiomer. Other potential byproducts can arise from side reactions such as demethylation or hydroxylation, depending on the synthetic route. The cyclization of the chalcone is a key step where impurities can be introduced[1][2][3].
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is essential for determining the enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for identifying structural impurities like unreacted chalcones or other side products[4][5][6].
Q3: Which purification method is best for removing the unwanted (2R)-enantiomer?
A3: Chiral chromatography, particularly preparative HPLC or SFC, is the most effective method for separating enantiomers and achieving high enantiomeric purity[7][8][9]. These techniques utilize chiral stationary phases (CSPs) that selectively interact with one enantiomer more strongly than the other, allowing for their separation.
Q4: Can I use recrystallization to improve the purity of my product?
A4: Recrystallization can be an effective method for removing many types of impurities, especially if the desired compound is significantly less soluble in the chosen solvent system at low temperatures compared to the impurities. However, it is generally not effective for separating enantiomers unless a chiral resolving agent is used to form diastereomeric salts that have different solubilities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Enantiomeric Excess (Presence of (2R)-enantiomer)
Symptoms:
-
Chiral HPLC/SFC analysis shows two closely eluting peaks corresponding to the (2S) and (2R) enantiomers.
-
Optical rotation measurement is lower than the literature value for the pure (2S)-enantiomer.
Possible Causes:
-
The synthetic method used was not sufficiently enantioselective.
-
Racemization occurred during a reaction or workup step.
Solutions:
| Solution | Description |
| Chiral Preparative HPLC | This is the most direct method to separate the enantiomers. Using a suitable chiral stationary phase, the two enantiomers can be resolved and collected as separate fractions. See Experimental Protocol 1 for a detailed methodology. |
| Chiral Preparative SFC | Supercritical Fluid Chromatography can offer faster separations and uses less organic solvent compared to HPLC. It is also highly effective for chiral separations of flavonoids[10][11]. |
| Diastereomeric Recrystallization | This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties, including solubility, and can be separated by recrystallization. The resolving agent is then removed to yield the pure enantiomer. |
Problem 2: Presence of Unreacted Chalcone
Symptoms:
-
TLC analysis shows a spot with a different Rf value from the desired flavanone.
-
¹H NMR spectrum shows characteristic signals for the α,β-unsaturated ketone protons of the chalcone (typically two doublets with a large coupling constant, ~15 Hz)[4][12][13].
-
Mass spectrum shows a molecular ion peak corresponding to the chalcone.
Possible Causes:
-
Incomplete cyclization of the chalcone precursor.
-
Suboptimal reaction conditions (e.g., temperature, reaction time, catalyst).
Solutions:
| Solution | Description |
| Column Chromatography | Flash column chromatography on silica gel is a standard and effective method for separating the flavanone from the less polar chalcone. A gradient elution with a solvent system like hexane/ethyl acetate is typically used. See Experimental Protocol 2 for a detailed procedure. |
| Recrystallization | If the solubility difference between the flavanone and the chalcone is significant in a particular solvent, recrystallization can be a simple and effective purification method. The choice of solvent is critical and needs to be determined experimentally. See Experimental Protocol 3 for guidance on solvent selection and procedure. |
| Reaction Optimization | If the amount of unreacted chalcone is high, it is advisable to revisit the synthesis step. Ensure complete conversion by adjusting reaction parameters such as reaction time, temperature, or the amount of catalyst used for the cyclization reaction[2][3][14]. Monitoring the reaction by TLC is crucial to determine the point of complete consumption of the starting material. |
Quantitative Data Summary
The following table summarizes typical performance metrics for different purification techniques applicable to flavonoids. Note that actual values will depend on the specific compound and experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Chiral Preparative HPLC | >99% enantiomeric excess | 85-95% | High resolution of enantiomers, well-established technique. | Can be time-consuming and uses large volumes of solvent. |
| Column Chromatography | >98% chemical purity | 80-90% | Good for removing structurally different impurities (e.g., chalcone), scalable. | Not suitable for separating enantiomers. |
| Recrystallization | >99% chemical purity | 70-90% | Simple, cost-effective, can yield highly pure crystalline material. | Not effective for enantiomer separation without a resolving agent, requires significant solubility differences between the compound and impurities. |
Experimental Protocols
Experimental Protocol 1: Chiral Preparative HPLC for Enantiomeric Separation
This protocol provides a general procedure for the separation of (2S)- and (2R)-5-Methoxyflavan-7-ol. Optimization of the mobile phase and flow rate may be required.
1. Instrumentation and Column:
-
Preparative HPLC system with a UV detector.
-
Chiral stationary phase column, such as Chiralpak® IA, IB, or IC, or Chiralcel® OD or OJ (e.g., 250 x 10 mm, 5 µm). Polysaccharide-based chiral stationary phases are commonly used for flavanone separations[7][8][15].
2. Mobile Phase Preparation:
-
Prepare a mobile phase of n-hexane and a polar modifier like ethanol or isopropanol. A common starting point is a 95:5 (v/v) mixture of n-hexane and ethanol[8].
-
The addition of a small amount of an acidic modifier, such as 0.1% formic acid, can sometimes improve peak shape[7].
-
Degas the mobile phase before use.
3. Sample Preparation:
-
Dissolve the crude synthetic mixture in a minimal amount of the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
4. Chromatographic Conditions:
-
Flow Rate: Start with a flow rate of 3-5 mL/min.
-
Detection Wavelength: Monitor the elution at the λmax of 5-Methoxyflavan-7-ol (typically around 280-320 nm).
-
Injection Volume: Inject an appropriate volume of the sample solution. This will depend on the column size and sample concentration.
-
Temperature: Maintain the column at a constant temperature, typically room temperature or slightly elevated (e.g., 30 °C)[16].
5. Fraction Collection:
-
Collect the fractions corresponding to the two enantiomer peaks separately.
-
Analyze the purity of each collected fraction by analytical chiral HPLC.
-
Combine the fractions containing the pure (2S)-enantiomer.
6. Post-Purification:
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Experimental Protocol 2: Column Chromatography for Removal of Chalcone
This protocol describes the purification of the crude product to remove the unreacted chalcone precursor using silica gel column chromatography.
1. Materials:
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Solvents: n-hexane and ethyl acetate (HPLC grade).
-
Glass column, collection tubes.
2. Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles in the packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
4. Elution:
-
Start the elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to a 70:30 hexane:ethyl acetate mixture.
-
The less polar chalcone will elute before the more polar flavanone.
-
Monitor the elution by collecting fractions and analyzing them by TLC.
5. Fraction Analysis and Product Recovery:
-
Spot the collected fractions on a TLC plate and visualize under UV light.
-
Combine the fractions containing the pure flavanone.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the purified product.
Experimental Protocol 3: Recrystallization
This protocol provides a general guideline for purifying this compound by recrystallization. The choice of solvent is critical and must be determined experimentally.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane) in small test tubes.
-
A good solvent system will result in the formation of crystals upon cooling, while impurities remain in the solution.
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add the solvent in small portions while heating and swirling.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals. Do not disturb the flask during this process.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
3. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.
Visualizations
Caption: Purification workflow for synthetic this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. chemijournal.com [chemijournal.com]
- 3. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uvadoc.uva.es [uvadoc.uva.es]
Technical Support Center: (2S)-5-Methoxyflavan-7-ol Analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the HPLC analysis of (2S)-5-Methoxyflavan-7-ol, a natural flavanone. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing refers to the distortion of a chromatographic peak where the tail end appears drawn out and asymmetrical.[1] In an ideal separation, peaks are symmetrical and have a Gaussian shape. Tailing is quantitatively measured by the tailing factor or asymmetry factor (As); a value greater than 1.2 indicates tailing, though values up to 1.5 may be acceptable in some assays.[2]
Q2: Why is peak tailing a significant problem for my analysis?
Peak tailing can severely compromise the quality of your analytical results. It leads to:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation difficult.[3]
-
Inaccurate Quantification: Asymmetrical peaks are challenging for data systems to integrate correctly, which can lead to imprecise and inaccurate measurements of the analyte's concentration.[4][5]
-
Lower Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, making it harder to detect low concentrations of the analyte.[6]
Q3: What makes this compound susceptible to peak tailing?
The structure of this compound contains a phenolic hydroxyl (-OH) group. This polar functional group is prone to secondary interactions, such as hydrogen bonding, with active sites on the HPLC column's stationary phase.[4] The primary cause of these interactions is often residual silanol groups (Si-OH) on the surface of silica-based columns, which are common in reversed-phase HPLC.[3][7]
Q4: What is the most common cause of peak tailing in reversed-phase HPLC?
The most frequent cause is the interaction between polar or basic functional groups on an analyte and acidic residual silanol groups on the silica-based stationary phase.[2][3] This creates a secondary retention mechanism in addition to the primary hydrophobic interaction, leading to delayed elution for some analyte molecules and a tailing peak shape.[2][6]
Troubleshooting Guide for Peak Tailing
If you are observing peak tailing for this compound, a systematic approach is the best way to diagnose and resolve the issue. The following table summarizes common causes and their solutions.
| Problem Symptom | Potential Cause | Recommended Solution(s) |
| Only the this compound peak (or other polar analytes) is tailing. | Secondary Silanol Interactions: The phenolic hydroxyl group is interacting with active silanol groups on the column packing.[8] | 1. Lower Mobile Phase pH: Adjust the mobile phase to a pH of 3.0 or lower using an additive like 0.1% formic or acetic acid. This protonates the silanol groups, making them less active.[9] 2. Use a Modern, End-capped Column: Select a high-purity silica column that is fully end-capped or a base-deactivated silica (BDS) column to minimize available silanol groups.[1][9] 3. Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask silanol interactions.[3][9] |
| All peaks in the chromatogram are tailing. | Extra-Column Volume (Dead Volume): Excessive volume in tubing, fittings, or connections is causing band broadening. This is often more severe for early-eluting peaks.[1][10] | 1. Check and Optimize Tubing: Use shorter, narrower internal diameter (e.g., 0.12 mm) PEEK tubing between the column and detector.[1][5] 2. Ensure Proper Fittings: Verify that all fittings are correctly installed and that the ferrule depth is appropriate to avoid small voids.[10] |
| Peak tailing worsens at higher sample concentrations. | Column Overload: The mass of the injected sample is saturating the stationary phase.[4][5] | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[5] 2. Dilute the Sample: Lower the concentration of the analyte in your sample solution.[5] |
| Peak shape has degraded over time; pressure may also be high. | Column Contamination or Degradation: Strongly retained matrix components have accumulated on the column inlet, or a void has formed in the packing bed.[4][11] | 1. Use a Guard Column: Protect the analytical column from contaminants.[11] 2. Implement Sample Clean-up: Use Solid Phase Extraction (SPE) or filtration to remove interfering matrix components before injection.[1][2] 3. Flush the Column: Reverse-flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants.[6][12] If a void is suspected, replacing the column is the best solution.[2] |
| A small "hump" or shoulder is visible on the tail of the main peak. | Co-eluting Impurity: An impurity or related compound is eluting very close to the main analyte peak.[2] | 1. Improve Resolution: Use a column with higher efficiency (longer length or smaller particles).[2] 2. Adjust Mobile Phase: Modify the mobile phase composition or gradient to better separate the two compounds.[12] 3. Change Detection Wavelength: If the impurity has a different UV spectrum, changing the wavelength may confirm its presence.[2] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. support.waters.com [support.waters.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
minimizing off-target effects of (2S)-5-Methoxyflavan-7-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of (2S)-5-Methoxyflavan-7-ol during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product isolated from Dragon's blood resin.[1][2] While specific on-target effects of this compound are not extensively documented in publicly available literature, related flavanoids have shown a range of biological activities. For instance, the structurally similar compound, (2S)-5-methoxy-6-methylflavan-7-ol, has been shown to exhibit antiplatelet effects, likely through the inhibition of cyclooxygenase and suppression of intracellular calcium increase.[3] It is crucial for researchers to experimentally determine the specific on- and off-targets of this compound in their experimental system.
Q2: What are off-target effects and why is it critical to minimize them?
Q3: What are the common causes of off-target effects for a small molecule like this compound?
Common causes for off-target effects include:
-
Structural Similarity of Binding Sites: The compound may bind to proteins with similar structural motifs to the intended target. For example, the ATP binding pocket is conserved across many kinases, making it a frequent source of off-target interactions for kinase inhibitors.[5]
-
Compound Concentration: Using excessively high concentrations of the compound can lead to binding at lower-affinity sites, which may be off-targets.
-
Metabolic Transformation: The cellular environment can modify the compound, creating metabolites with different target profiles.
-
Compound Promiscuity: Some chemical scaffolds have an inherent tendency to interact with multiple proteins.
Q4: How can I proactively assess the potential for off-target effects with this compound?
A proactive approach involves a combination of computational and experimental methods:
-
In Silico Profiling: Utilize computational tools and databases to predict potential off-targets based on the chemical structure of this compound.[6][7][8]
-
Broad-Spectrum Screening: Perform broad-spectrum biochemical screens, such as kinase panels, to identify potential off-target interactions across a large number of purified proteins.[6][9][10]
-
Cell-Based Assays: Employ cell-based assays, such as thermal shift assays or proteomics-based approaches, to identify compound targets in a more physiologically relevant context.[5][11]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Readouts
Symptoms:
-
High variability in experimental replicates.
-
Unexpected or contradictory results compared to known inhibitors of the hypothesized target.
-
Cellular toxicity at concentrations where the on-target effect is expected.
Possible Cause: Off-target effects of this compound may be contributing to the observed phenotype, confounding the results.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Curve | Determine the optimal concentration range for the desired on-target effect and identify concentrations at which toxicity or non-specific effects occur. |
| 2 | Use Orthogonal Controls | Employ a structurally unrelated inhibitor of the same target or use genetic methods (e.g., siRNA, CRISPR) to validate that the observed phenotype is due to inhibition of the intended target. |
| 3 | Conduct a Target Engagement Assay | Confirm that this compound is binding to the intended target in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).[5] |
| 4 | Profile for Off-Targets | Use a kinase panel or other broad-spectrum screening methods to identify potential off-targets.[6][9][10] |
Issue 2: Difficulty in Validating the On-Target Effect
Symptoms:
-
The phenotypic effect does not correlate with the inhibition of the primary target.
-
Knockdown or knockout of the intended target does not replicate the phenotype observed with this compound.
Possible Cause: The observed phenotype may be primarily driven by an off-target effect of the compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Re-evaluate the Primary Target | Confirm the binding affinity and inhibitory concentration of this compound for the intended target using in vitro assays. |
| 2 | Broad Off-Target Profiling | Employ unbiased techniques like chemical proteomics to identify the full spectrum of proteins that interact with this compound in your experimental system.[9] |
| 3 | Modify the Compound | If possible, synthesize or obtain analogs of this compound to investigate the structure-activity relationship for both on- and off-target effects. |
| 4 | Consult the Literature for Related Compounds | Research the known targets of structurally similar flavonoids to identify potential off-target candidates. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table provides an example of how to present data from a kinase panel screen to assess the selectivity of this compound. The data presented here is for illustrative purposes only.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. On-Target) |
| On-Target Kinase X | 50 | 1 |
| Off-Target Kinase A | 500 | 10 |
| Off-Target Kinase B | >10,000 | >200 |
| Off-Target Kinase C | 1,500 | 30 |
| Off-Target Kinase D | >10,000 | >200 |
Table 2: Experimental Parameters for Cellular Assays
This table outlines key experimental parameters to consider and optimize when using this compound in cell-based assays to minimize variability and off-target effects.
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 50-80% confluency | Overly dense or sparse cultures can alter cellular responses. |
| Compound Concentration | 0.1x to 100x of IC50/EC50 | A wide range helps to distinguish between on-target and off-target/toxic effects. |
| Incubation Time | 1 to 48 hours | Optimize based on the kinetics of the biological process being studied. |
| Serum Concentration | 0.5% to 10% | Serum proteins can bind to the compound and affect its free concentration. |
| Vehicle Control | DMSO or other solvent | Use the same concentration of the vehicle in control wells to account for solvent effects. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to its intracellular target.[5]
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
Equipment for heating, centrifugation, and protein analysis (e.g., Western blot)
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a predetermined time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge to pellet the aggregated proteins.
-
Analysis: Analyze the soluble fraction by Western blot using an antibody against the putative target protein. A shift in the melting curve in the presence of the compound indicates target engagement.
Mandatory Visualization
Caption: Workflow for identifying off-target effects.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Characterization of the antiplatelet effects of (2S)-5-methoxy-6-methylflavan-7-ol from Draconis Resina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Synthesis of (2S)-5-Methoxyflavan-7-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-5-Methoxyflavan-7-ol, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is a two-step process. It begins with a Claisen-Schmidt condensation between an appropriately substituted 2'-hydroxyacetophenone and benzaldehyde to form a 2'-hydroxychalcone precursor. This is followed by an intramolecular cyclization of the chalcone to yield the flavanone core.[1][2] To achieve the desired (2S)-enantiomer, a stereoselective cyclization or a subsequent chiral resolution step is necessary.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The main challenges during scale-up include:
-
Maintaining Stereochemical Purity: The stereocenter at the C2 position is prone to racemization under acidic, basic, or thermal stress.[3]
-
Yield Reduction: Reactions that provide good yields at the lab scale may be less efficient at a larger scale. Flavanone synthesis yields can be highly variable, sometimes as low as 7-27%.[2][4]
-
Purification Difficulties: The separation of the desired product from starting materials, byproducts, and the unwanted enantiomer can be complex and costly on a large scale.[4]
-
Side Product Formation: The initial Claisen-Schmidt condensation can produce a complex mixture of products, complicating the purification process.[5]
Q3: How can I control the stereochemistry to obtain the (2S)-enantiomer specifically?
A3: Achieving high enantioselectivity is a critical challenge. Key strategies include:
-
Asymmetric Catalysis: Employing chiral catalysts, such as bifunctional thioureas or metal complexes (e.g., palladium, rhodium), during the cyclization of the 2'-hydroxychalcone can directly yield the enantioenriched flavanone.[3][6]
-
Chiral Resolution: Synthesizing the racemic flavanone and then separating the enantiomers using techniques like preparative chiral High-Performance Liquid Chromatography (HPLC) or supercritical fluid chromatography (SFC).[4][7] Crystallization-based methods, such as diastereomeric salt formation, are often more amenable to industrial scale-up.[4]
-
Enzymatic Kinetic Resolution: Using enzymes to selectively react with one enantiomer, allowing for the separation of the desired this compound.
Q4: What are the key parameters to control during the Claisen-Schmidt condensation to minimize byproducts?
A4: To minimize byproducts, consider the following:
-
Reaction Temperature: Maintain optimal temperature control, as higher temperatures can lead to side reactions.
-
Stoichiometry: Carefully control the molar ratios of the reactants.
-
Catalyst Choice: The choice of base or acid catalyst can significantly impact the reaction outcome. Milder conditions are often preferable.
-
Reaction Time: Monitor the reaction progress to avoid the formation of degradation products over extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Flavanone | Incomplete cyclization of the chalcone precursor. | Optimize reaction time, temperature, and catalyst concentration. Consider using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[6] |
| Degradation of the product under harsh reaction conditions. | Employ milder reaction conditions, such as using weaker acids or bases for cyclization.[8] | |
| Electron-withdrawing groups on the chalcone precursor can sometimes lead to lower yields. | The reaction conditions may need to be specifically optimized for your substrate.[8] | |
| Racemization of the (2S)-enantiomer | Exposure to acidic, basic, or high-temperature conditions during reaction or workup.[3] | Use neutral or near-neutral pH conditions for workup and purification whenever possible. Avoid prolonged heating. Consider using enzymatic or organocatalytic methods that operate under milder conditions. |
| Reversible ring-opening of the flavanone to the chalcone under basic conditions.[3] | If using a base-catalyzed cyclization, carefully select the base and reaction time to minimize the reverse reaction. | |
| Difficulty in Purifying the Final Product | Presence of unreacted starting materials and byproducts from the Claisen-Schmidt condensation.[5] | Optimize the condensation reaction to maximize the conversion to the desired chalcone. Use column chromatography with a suitable solvent system for purification of the chalcone intermediate before cyclization. |
| Co-elution of enantiomers during chromatography. | For chiral separation, use a chiral stationary phase (CSP) column. Supercritical Fluid Chromatography (SFC) can be an effective alternative to HPLC for chiral separations.[7][9] | |
| Formation of Multiple Side Products | Use of harsh reaction conditions (strong acids/bases or oxidants). | Explore milder reagents. For example, oxalic acid has been shown to be effective for cyclization with high yields.[8] |
| The chalcone precursor can potentially undergo other reactions. | Isolate and purify the 2'-hydroxychalcone before proceeding to the cyclization step. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Flavanone Synthesis
| Catalyst System | Typical Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Quinine-Thiourea | up to 94% | up to 94% | [10] |
| Pd-PyOx Complex | 79 - 84% | 79 - 84% | [10] |
| Rhodium with Chiral Diene | >97% | >97% | [6] |
| Bifunctional Thioureas | Excellent yields | Excellent | [3] |
Note: Yields and enantiomeric excess are highly substrate-dependent. The data presented are for representative flavanone syntheses and may not be directly transferable to this compound without optimization.
Experimental Protocols
General Protocol for the Synthesis of Racemic 5-Methoxyflavan-7-ol
This protocol is a general guideline and requires optimization for specific substrates and scales.
Step 1: Synthesis of 2'-hydroxy-4'-methoxy-chalcone (Claisen-Schmidt Condensation)
-
Dissolve 2'-hydroxy-4'-methoxyacetophenone and benzaldehyde in ethanol.
-
Add an aqueous solution of a base (e.g., KOH or NaOH) dropwise to the stirred solution at room temperature.
-
Continue stirring for the appropriate time (monitor by TLC) until the starting materials are consumed.
-
Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to purify.
Step 2: Cyclization to 5-Methoxy-7-hydroxyflavanone
-
Dissolve the purified chalcone in a suitable solvent such as methanol or ethanol.
-
Add a catalyst for cyclization. For example, sodium acetate can be used for a base-catalyzed cyclization.[2]
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, evaporate the solvent.
-
Add ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude flavanone by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Racemization of flavanones via a chalcone intermediate.
Caption: Troubleshooting workflow for synthesis scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of (2S)-5-Methoxyflavan-7-ol and Other Flavanols: A Guide for Researchers
Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain specific experimental data on the biological activity of (2S)-5-Methoxyflavan-7-ol. This compound has been isolated from Dragon's blood resin, a traditional medicine with known pharmacological properties[1][2][3][4][5]. The following comparison is therefore based on established structure-activity relationships (SAR) within the flavanol class and data from structurally related compounds to infer the potential properties of this compound in relation to more extensively studied flavanols such as catechin and epicatechin.
Introduction to Flavanols and the Significance of Substitution Patterns
Flavanols, a subclass of flavonoids, are polyphenolic compounds widely recognized for their potential health benefits, including antioxidant, anti-inflammatory, cardioprotective, and anticancer activities[6][7]. The biological effects of flavanols are intrinsically linked to their chemical structure, particularly the substitution pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on their flavonoid skeleton. These substitutions influence the molecule's antioxidant capacity, lipophilicity, bioavailability, and interaction with cellular targets[8][9][10].
This guide provides a comparative overview of this compound and other well-characterized flavanols, focusing on how its unique 5-methoxy, 7-hydroxyl A-ring substitution might influence its biological performance.
Structure-Activity Relationship: 5-Methoxy-7-ol vs. 5,7-Dihydroxy Substitution
The most common flavanols, such as (+)-catechin and (-)-epicatechin, feature a 5,7-dihydroxy substitution pattern on the A-ring. In contrast, this compound possesses a methoxy group at the C5 position. This seemingly minor structural alteration can have significant implications for its biological activity.
Antioxidant Activity
The antioxidant capacity of flavonoids is heavily dependent on the presence and arrangement of hydroxyl groups that can donate a hydrogen atom to neutralize free radicals[10][11].
-
Hydroxylated Flavanols (e.g., Catechin): The 5- and 7-hydroxyl groups contribute to the overall antioxidant potential.
-
This compound: The methylation of the 5-hydroxyl group is generally expected to reduce the radical scavenging capacity compared to its dihydroxy counterparts[10]. The remaining 7-hydroxyl group can still participate in antioxidant activity, but the overall potential is likely diminished.
Anti-inflammatory Activity
Flavanols can exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, and inhibiting the production of pro-inflammatory mediators[12][13].
-
Hydroxylated Flavanols: The anti-inflammatory activity of flavones is enhanced by hydroxyl groups at the C5 and C4' positions[12].
-
This compound: The presence of a methoxy group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets[9]. The resin from which it is isolated, Dragon's blood, is noted for its anti-inflammatory properties[2][5].
Anticancer Activity
The anticancer properties of flavonoids are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of carcinogen-metabolizing enzymes.
-
Hydroxylated Flavanols: Certain hydroxylated flavanols have demonstrated significant antiproliferative effects[14].
-
This compound: Methoxylation of flavonoids has been shown in some cases to enhance their anticancer potential[8][9]. Increased lipophilicity can lead to better cellular uptake. Furthermore, some methoxyflavones exhibit unique mechanisms of action, such as the inhibition of aromatase[8]. The Dragon's blood resin also shows antitumor activity[2][5]. A structurally related flavanone, 5-hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone, has shown cytotoxic effects against breast cancer cells[15].
Quantitative Data for Representative Flavanols
To provide a reference for the typical potency of flavanols, the following table summarizes experimental data for well-studied examples. No such data is currently available for this compound.
| Flavanol | Biological Activity | Assay | Cell Line/System | IC50 / EC50 | Reference |
| (-)-Epigallocatechin gallate (EGCG) | Anticancer | Proliferation | Hs578T (Breast Cancer) | 15.81 µM | [12] |
| (-)-Epigallocatechin (EGC) | Anticancer | Proliferation | Hs578T (Breast Cancer) | 48.6 µM | [12] |
| (+)-Catechin | Anticancer | Proliferation | Hs578T (Breast Cancer) | 127.3 µM | [12] |
| (-)-Epicatechin | Anticancer | Proliferation | Hs578T (Breast Cancer) | 326.8 µM | [12] |
| (2S,3S)-3,5,7,3′,5′-pentahydroxyflavane | Anticancer | Proliferation | HL-60 (Leukemia) | 0.2 µM | [14] |
| (2S,3S)-3,5,7,3′,5′-pentahydroxyflavane | Anticancer | Proliferation | CNE-1 (Nasopharyngeal Carcinoma) | 1.0 µM | [14] |
Experimental Protocols
Below are detailed methodologies for key experiments typically used to evaluate the biological activities of flavanols.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell proliferation and to determine its cytotoxic concentration (IC50).
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, Hs578T) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test flavanol is dissolved in DMSO to create a stock solution, which is then serially diluted in the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: The test flavanol is dissolved in methanol at various concentrations. An aliquot of each concentration is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Visualization of Relevant Signaling Pathways
Flavanols are known to modulate several key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate two of these pathways commonly implicated in inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway by flavanols.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemistry and Pharmacological Activities of Dracaena cinnabari Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dragon’s Blood: Uses, Benefits, Side Effects, Scent, and More [healthline.com]
- 5. Dragon's blood: botany, chemistry and therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavanols from Nature: A Phytochemistry and Biological Activity Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavanols: What they are, health benefits, food sources, and more [medicalnewstoday.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Flavanols from Nature: A Phytochemistry and Biological Activity Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
An examination of the antioxidant, anti-tyrosinase, and anticancer potential of (2S)-5-Methoxyflavan-7-ol, a natural flavan found in Dragon's Blood resin, in comparison to structurally similar flavonoids. This guide provides available experimental data, detailed methodologies for key assays, and an overview of a relevant signaling pathway.
Introduction
This compound is a flavan-7-ol, a class of flavonoids characterized by a specific hydroxylation pattern on the A ring. It is a known constituent of Dragon's Blood resin, a traditional medicinal substance obtained from various plant species, including Dracaena draco and Dracaena cinnabari.[1][2] Extracts from Dragon's Blood have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects.[3][4][5] While specific quantitative data on the isolated this compound is limited in publicly available literature, this guide provides a comparative analysis based on the activities of Dragon's Blood extracts and structurally related flavonoids. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for the biological activities of extracts from Dracaena species (the source of Dragon's Blood) and various related flavonoids. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Antioxidant Activity of Dracaena Extracts and Related Flavonoids (DPPH Radical Scavenging Assay)
| Compound/Extract | Source/Structure | IC50 (µg/mL) | Reference |
| Ethanolic Extract | Dracaena cochinchinensis | 98.11 ± 10.03 | [6] |
| Methanolic Extract | Dracaena cochinchinensis | 100.17 ± 11.76 | [6] |
| Dichloromethane Extract | Dracaena cinnabari | High Activity* | [5] |
| 5,7-dihydroxy-3,6,4′-trimethoxyflavone | - | 3.92 µM | [7] |
| 5,7,5′-trihydroxy-3,6,3′,4′-tetramethoxyflavone | - | 8.18 µM | [7] |
*Qualitative description of high activity, specific IC50 not provided. **Converted from µM for comparative context where possible; direct conversion to µg/mL requires molecular weight.
Table 2: Tyrosinase Inhibitory Activity of Dracaena Extracts and Related Flavonoids
| Compound/Extract | Source/Structure | IC50 (µg/mL) | Reference |
| Ethanolic Extract | Dracaena cochinchinensis | 98.11 ± 10.03 | [6] |
| Methanolic Extract | Dracaena cochinchinensis | 100.17 ± 11.76 | [6] |
| n-Butanol Fraction | Dracaena reflexa | 73.46 ± 0.80 (% inhibition) | [8] |
| Kojic Acid (Standard) | - | 36.82 ± 1.75 | [6] |
Table 3: Anticancer Activity of Related Methoxyflavones (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | 25 | [9] |
| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | MDA-MB-231 (Breast Cancer) | 21.27 | [7] |
| 4′,5′-dihydroxy-5,7,3′-trimethoxyflavone | HCC1954 (Breast Cancer) | 8.58 | [7] |
| (2S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone | L1210, K562, A549 | Potent Cytotoxicity* | [10] |
| 5-hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone | MDA-MB-231 (Breast Cancer) | 155.21 ± 1.59 | [11] |
*Specific IC50 values not provided, described as having potent cytotoxicity.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below to facilitate the replication and comparison of experimental results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its deep violet color. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample preparation: The test compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the sample. A control well contains the solvent instead of the sample.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin production.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that absorbs light at approximately 475-492 nm. The rate of dopachrome formation is proportional to the tyrosinase activity. Inhibitors of tyrosinase will reduce the rate of this reaction.
Protocol:
-
Reagent preparation: A solution of mushroom tyrosinase, L-DOPA (substrate), and a buffer (e.g., phosphate buffer, pH 6.8) are prepared.
-
Sample preparation: The test compound is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction mixture: In a 96-well plate, the tyrosinase solution is pre-incubated with the test compound for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiation of reaction: The reaction is initiated by adding the L-DOPA solution to the wells.
-
Measurement: The absorbance is measured kinetically at 475-492 nm over a set period using a microplate reader.
-
Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the rate of the reaction without the inhibitor and Rate_sample is the rate with the inhibitor. The IC50 value is determined from a dose-response curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells are treated with the vehicle solvent.
-
MTT addition: After the incubation period, the treatment medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[12]
-
Incubation: The plate is incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[12]
-
Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated using the formula: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mandatory Visualization: Signaling Pathway
Flavonoids are known to modulate various signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt signaling pathway is a key regulator of these processes and is often dysregulated in cancer. Many flavonoids have been shown to exert their anticancer effects by inhibiting this pathway.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. myacare.com [myacare.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioprotective properties of Dragon's blood resin: In vitro evaluation of antioxidant activity and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seer.ufu.br [seer.ufu.br]
- 7. mdpi.com [mdpi.com]
- 8. Phytochemical Profiling, In Vitro Biological Activities, and In Silico Molecular Docking Studies of Dracaena reflexa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay [protocols.io]
- 13. [PDF] Bioprotective properties of Dragon's blood resin: In vitro evaluation of antioxidant activity and antimicrobial activity | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Prospective Mechanism of Action of (2S)-5-Methoxyflavan-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-5-Methoxyflavan-7-ol is a natural flavanol isolated from Dragon's blood resin.[1][2] While direct experimental validation of its mechanism of action is limited in publicly available literature, its structural similarity to other well-characterized methoxyflavonoids suggests a range of potential therapeutic activities. This guide provides a comparative analysis of this compound with structurally related flavonoids that have demonstrated anticancer, anti-inflammatory, and neuroprotective properties. By examining the established mechanisms of these related compounds, we can infer and propose prospective pathways and experimental strategies for the validation of this compound's bioactivity. This document is intended to serve as a foundational resource to guide future research and drug discovery efforts centered on this novel natural product.
Introduction to this compound and Analogs
This compound belongs to the flavanoid class of polyphenolic compounds, which are known for their diverse pharmacological activities.[3][4] Methoxyflavones, in particular, have garnered significant interest due to their enhanced metabolic stability and potential for improved bioavailability. This guide will focus on comparing the potential activities of this compound with the known actions of two representative methoxyflavonoids:
-
5,7-Dimethoxyflavone: A flavone with demonstrated anticancer and anti-inflammatory effects.[5][6]
-
(2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF): A flavanone that has shown neuroprotective properties.[7]
The comparison will be based on key biological activities observed for these analogs, providing a framework for the potential validation of this compound.
Comparative Analysis of Biological Activities and Mechanisms
Based on the activities of related compounds, this compound is hypothesized to possess anticancer, anti-inflammatory, and neuroprotective properties. The following sections detail the established mechanisms of comparator compounds and provide a basis for future investigation into this compound.
Anticancer Activity
Many methoxyflavones exhibit cytotoxic activity against various cancer cell lines.[8][9] The proposed mechanisms often involve the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[5]
Comparator: 5,7-Dimethoxyflavone
5,7-Dimethoxyflavone has been shown to reduce the viability of liver cancer (HepG2) cells by inducing apoptosis and causing cell cycle arrest at the Sub-G1 phase.[5] This activity is linked to the production of ROS and a reduction in the mitochondrial membrane potential.[5]
Table 1: Comparative Anticancer Activity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Various | Cytotoxicity | IC50 | Data not available | - |
| 5,7-Dimethoxyflavone | HepG2 | MTT Assay | IC50 | 25 µM | [5] |
| SCC-9 (Oral Squamous Carcinoma) | Cell Proliferation | Inhibition | Potent inhibitor | [5] | |
| MCF-7 (Breast Cancer) | Cell Proliferation | Inhibition | Potent inhibitor | [5] |
dot
Caption: Proposed anticancer mechanism of 5,7-Dimethoxyflavone.
Anti-inflammatory Activity
Flavonoids are well-documented anti-inflammatory agents that can modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[4][10]
Comparator: 5,7-Dimethoxyflavone
5,7-Dimethoxyflavone has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-1β in macrophages stimulated with lipopolysaccharide (LPS).[10] These effects are believed to be mediated through the downregulation of the NF-κB and MAPK signaling pathways.[10] In animal models, it has been observed to reduce paw edema.[6][10]
Table 2: Comparative Anti-inflammatory Activity Data
| Compound | Model | Key Findings | Reference |
| This compound | - | Data not available | - |
| 5,7-Dimethoxyflavone | LPS-stimulated macrophages | Inhibition of NO, PGE2, TNF-α, IL-1β production | [10] |
| Rat paw edema model | Reduction in edema | [6][10] | |
| Rat pleurisy model | Antiexudative effect, inhibition of leukocyte migration and prostaglandin biosynthesis | [6] |
dot
Caption: Anti-inflammatory mechanism of 5,7-Dimethoxyflavone.
Neuroprotective Activity
Certain flavonoids have demonstrated the ability to protect neurons from damage induced by oxidative stress and neuroinflammation, making them promising candidates for the treatment of neurodegenerative diseases.[11]
Comparator: (2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF)
TMF has shown neuroprotective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration.[7] It was found to decrease dopamine-induced toxicity in PC12 cells and improve behavioral performance in a mouse model of cognitive impairment.[7] The mechanism involves the regulation of the glutathione ratio (GSH/GSSG), inhibition of AP-1 activation, and upregulation of brain-derived neurotrophic factor (BDNF).[7]
Table 3: Comparative Neuroprotective Activity Data
| Compound | Model | Key Findings | Reference |
| This compound | - | Data not available | - |
| (2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF) | Dopamine-treated PC12 cells | Decreased toxicity, attenuated redox imbalance | [7] |
| D-galactose-treated mice | Improved behavioral performance, inhibited AP-1 activation, upregulated BDNF, increased GSH/GSSG ratio | [7] |
dot
Caption: Experimental workflow for neuroprotection assessment.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of bioactive compounds. The following are generalized protocols based on studies of comparator flavonoids.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells (e.g., HepG2) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.
Nitric Oxide (NO) Production Assay
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the test compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Morris Water Maze Test
-
Animal Model: Use a mouse model of cognitive impairment (e.g., induced by D-galactose).
-
Compound Administration: Administer the test compound or vehicle to the mice for a specified period (e.g., daily for 2 weeks).
-
Spatial Acquisition Training: Train the mice to find a hidden platform in a circular pool of water for a set number of days. Record the escape latency and path length.
-
Probe Trial: Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.
-
Data Analysis: Analyze the data to assess spatial learning and memory.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the well-documented anticancer, anti-inflammatory, and neuroprotective activities of structurally similar methoxyflavonoids provide a strong rationale for its investigation. The comparative data and experimental protocols presented in this guide offer a foundational framework for researchers to systematically validate the therapeutic potential of this natural compound. Future studies should focus on performing the outlined in vitro and in vivo assays to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such research will be pivotal in determining its viability as a lead compound for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for (2S)-5-Methoxyflavan-7-ol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is fundamental to ensuring the quality, safety, and efficacy of natural products and pharmaceuticals. (2S)-5-Methoxyflavan-7-ol, a key flavonoid found in "Dragon's Blood" resin from Dracaena species, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of two prominent analytical techniques for the quantification of this compound: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and a representative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for similar flavonoids.
This cross-validation guide is intended to assist in the selection of an appropriate analytical method based on specific research or quality control needs, offering a balance between high sensitivity and throughput with accessibility and cost-effectiveness.
Quantitative Data Summary
| Parameter | UPLC-PAD-MS for this compound[1][2][3] | Representative HPLC-UV for Flavonoids |
| **Linearity (R²) ** | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.06 - 0.83 ng | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated, but detectable at low ng levels | ~0.5 µg/mL |
| Precision (RSD) | 1.4% - 3.8% | < 2% |
| Accuracy (Recovery) | 94.2% - 102.8% | 97% - 102% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.
UPLC-PAD-MS Method for this compound
This method is highly sensitive and selective, making it ideal for the accurate quantification of this compound in complex matrices like "Dragon's Blood" resin.
1. Sample Preparation:
-
Accurately weigh 100 mg of powdered "Dragon's Blood" resin.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography Conditions:
-
System: Waters ACQUITY UPLC system
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
System: Waters Xevo G2 QTof Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/h
-
Acquisition Mode: Full scan from m/z 100 to 1000
Representative HPLC-UV Method for Flavonoid Analysis
This method represents a more conventional and widely accessible approach for the quantification of flavonoids. The following is a typical protocol that can be adapted and validated for this compound.
1. Sample Preparation:
-
Accurately weigh 100 mg of powdered "Dragon's Blood" resin.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. Liquid Chromatography Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18 column (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV detector at 280 nm
Visualizing the Workflow and Biological Context
To further elucidate the processes involved in method validation and the potential biological relevance of this compound, the following diagrams are provided.
Caption: A logical workflow for the cross-validation of two analytical methods.
Caption: Potential signaling pathways modulated by flavonoids like this compound.
References
A Comparative Analysis of (2S)-5-Methoxyflavan-7-ol and Established Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzyme inhibitory activities of (2S)-5-Methoxyflavan-7-ol, a natural flavonoid, and a selection of well-characterized enzyme inhibitors. Due to the limited direct research on this compound, this comparison utilizes data from its close structural analog, (2S)-5-methoxy-6-methylflavan-7-ol (MMF), to infer its potential activity, particularly as a cyclooxygenase (COX) inhibitor. MMF has been shown to inhibit platelet aggregation and the formation of downstream products of COX enzymes, suggesting its role as a COX inhibitor[1].
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of MMF and established non-steroidal anti-inflammatory drugs (NSAIDs) against cyclooxygenase enzymes is summarized below. It is important to note that the data for MMF reflects the inhibition of platelet aggregation induced by arachidonic acid, a substrate of COX, and serves as an indirect measure of its COX inhibitory effect. In contrast, the data for the reference inhibitors represent direct inhibition of COX-1 and COX-2 enzyme activity.
| Compound | Target Enzyme(s) | IC50 (µM) | Selectivity (COX-1/COX-2) |
| (2S)-5-methoxy-6-methylflavan-7-ol (MMF) | COX (inferred) | 49.8¹ | Not Determined |
| Indomethacin | COX-1 & COX-2 | 0.063² | 0.13 |
| Aspirin | COX-1 & COX-2 | 3.57² | 0.12 |
| Celecoxib | COX-2 > COX-1 | 0.04³ | >100 |
¹IC50 value for the inhibition of platelet aggregation induced by arachidonic acid[1]. ²IC50 values for the inhibition of COX-1 and COX-2 in human articular chondrocytes. ³IC50 value for the inhibition of COX-2.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key experimental protocols relevant to the data presented.
Protocol for Platelet Aggregation Inhibition Assay (for MMF)
This protocol is based on the methodology used to assess the antiplatelet effects of (2S)-5-methoxy-6-methylflavan-7-ol[1].
-
Preparation of Washed Rabbit Platelets:
-
Blood is collected from the marginal ear vein of rabbits into a solution containing acid-citrate-dextrose.
-
Platelet-rich plasma is obtained by centrifugation at 90 x g for 10 minutes.
-
Platelets are then pelleted by centrifugation at 500 x g for 10 minutes and washed with a Tyrode's solution containing heparin.
-
The final platelet suspension is adjusted to a concentration of 3.5 x 10⁸ platelets/mL.
-
-
Platelet Aggregation Assay:
-
The platelet suspension is pre-incubated with various concentrations of MMF or vehicle control for 3 minutes at 37°C in an aggregometer.
-
Platelet aggregation is induced by the addition of arachidonic acid.
-
The aggregation is measured as the change in light transmission for 10 minutes.
-
The IC50 value is calculated as the concentration of MMF that inhibits 50% of the aggregation response compared to the vehicle control.
-
General Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol represents a typical method for determining the direct inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
A stock solution of the substrate, arachidonic acid, is prepared in ethanol.
-
-
Inhibition Assay:
-
The reaction mixture contains the respective COX enzyme, heme, and a buffer (e.g., Tris-HCl).
-
The test compound (e.g., Indomethacin, Aspirin, Celecoxib) at various concentrations is pre-incubated with the enzyme for a defined period (e.g., 10-15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time and then terminated.
-
-
Detection of Prostaglandin Production:
-
The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.
Caption: Workflow for enzyme inhibition assays.
References
A Comparative Analysis of Synthetic vs. Natural (2S)-5-Methoxyflavan-7-ol: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between sourcing a naturally occurring compound or utilizing a synthetic equivalent is a critical decision. This guide provides a comparative study of (2S)-5-Methoxyflavan-7-ol, a flavanoid found in nature, against its synthetic counterpart. While direct comparative experimental data remains limited in publicly available literature, this document outlines the key differentiating factors, potential performance variations, and the experimental protocols necessary to conduct a thorough evaluation.
Natural this compound is a flavonoid that can be isolated from the resin of Dracaena species, commonly known as Dragon's blood. In contrast, synthetic this compound is produced through chemical synthesis, offering an alternative to extraction from natural sources. The primary distinctions between the two forms lie in their purity profiles, potential for batch-to-batch consistency, and scalability of production. Synthetic routes can introduce specific impurities not found in the natural product, while natural extracts may contain other related flavonoids and plant-derived compounds.
Physicochemical and Biological Properties: A Comparative Overview
The following tables summarize the expected comparative data points between natural and synthetic this compound. It is important to note that without direct head-to-head experimental studies, these tables are based on general principles of natural versus synthetic compounds and data from closely related flavonoids.
| Parameter | Natural this compound | Synthetic this compound | Significance in Research |
| Purity | Typically >95% (may contain related natural compounds) | Can achieve >99% purity | High purity is crucial for accurate bioactivity assessment and reducing off-target effects. |
| Key Impurities | Other flavonoids, plant sterols, residual solvents from extraction. | Unreacted starting materials, reagents, by-products of synthesis, residual solvents. | The nature of impurities can significantly impact biological activity and toxicity. |
| Stereochemistry | Exists as the (2S)-enantiomer. | Synthesis can be enantioselective to produce the (2S)-form, but racemic mixtures are possible without chiral control. | Stereochemistry is critical for biological activity as enantiomers can have different pharmacological effects. |
| Consistency | Can vary between batches due to environmental factors affecting the natural source. | High batch-to-batch consistency can be achieved under controlled manufacturing processes. | Consistency is vital for reproducible experimental results. |
| Availability | Dependent on the availability and sustainability of the natural source. | Scalable and continuous production is possible. | Scalability is a key consideration for drug development and large-scale studies. |
Comparative Biological Activity
The biological activities of flavonoids, including antioxidant and cytotoxic effects, are of significant interest to researchers. The performance of natural versus synthetic this compound in these assays would be a critical determinant in their selection for further studies.
| Biological Assay | Hypothetical Natural this compound Performance | Hypothetical Synthetic this compound Performance | Key Experimental Readout |
| Antioxidant Activity (DPPH Assay) | May exhibit synergistic effects due to the presence of other antioxidant compounds. | Activity will be solely attributed to the pure compound. | IC50 (µg/mL) - Lower value indicates higher antioxidant activity. |
| Cytotoxicity (MTT Assay on Cancer Cell Line, e.g., MCF-7) | Activity may be influenced by the presence of other bioactive compounds. | Provides a precise measure of the cytotoxicity of the pure compound. | IC50 (µM) - Lower value indicates higher cytotoxicity. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of the test compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of both natural and synthetic this compound in methanol. Create a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Cytotoxicity Assessment: MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compounds on a cancer cell line.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of natural and synthetic this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing the Workflow and Potential Mechanisms
To better understand the experimental process and potential biological pathways involved, the following diagrams are provided.
Caption: Experimental workflow for the comparative study.
Caption: Potential mechanisms of action for this compound.
Conclusion
The decision to use natural or synthetic this compound will depend on the specific requirements of the research. For initial screening and exploratory studies, a high-quality natural extract may be suitable. However, for detailed mechanistic studies, drug development, and applications requiring high purity and batch-to-batch consistency, a well-characterized synthetic standard is indispensable. Researchers are encouraged to perform their own side-by-side comparisons using standardized protocols to make an informed decision based on empirical data.
Comparative Efficacy of (2S)-5-Methoxyflavan-7-ol: An Analysis of In Vitro and In Vivo Studies
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of (2S)-5-Methoxyflavan-7-ol, a natural flavonoid isolated from Dragon's blood resin. Due to the limited direct research on this specific compound, this analysis extends to structurally similar flavonoids to project its potential therapeutic activities and offer a comparative benchmark for researchers, scientists, and drug development professionals.
Executive Summary
This compound belongs to the flavan class of polyphenols, compounds widely recognized for their antioxidant, anti-inflammatory, and neuroprotective properties. While specific experimental data for this compound is scarce, studies on analogous compounds, particularly those also derived from Dragon's blood resin and other natural sources, provide valuable insights into its likely biological effects. This guide synthesizes available data on related compounds to build a predictive profile of this compound's efficacy and outlines established experimental protocols for its future evaluation.
Comparative In Vitro Efficacy
In vitro studies on flavonoids with similar core structures to this compound have demonstrated a range of biological activities. A closely related compound, (2S)-5-methoxy-6-methylflavan-7-ol (MMF) , has shown potent antiplatelet activity.
| Compound | Assay | Target/Inducer | IC50 Value (µM) | Mechanism of Action |
| (2S)-5-methoxy-6-methylflavan-7-ol (MMF) | Platelet Aggregation | Collagen | 17.2 | Inhibition of cyclooxygenase and suppression of intracellular Ca2+ increase. |
| Arachidonic Acid | 49.8 | |||
| ADP | 179.8 | |||
| U46619 | 109.6 | |||
| Platelet-Activating Factor (PAF) | 189.2 |
Furthermore, a study on (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone , another structurally similar flavonoid, revealed significant neuroprotective effects in PC12 cells. It was found to decrease dopamine-induced toxicity and attenuate redox imbalance at concentrations of 3-20 μM.[1]
Comparative In Vivo Efficacy
While in vivo data for this compound is not currently available, the neuroprotective effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone have been demonstrated in a D-galactose-treated mouse model. Intraperitoneal injections of 4 or 8 mg/kg/day for two weeks significantly improved behavioral performance in a Morris water maze test.[1] This suggests that flavan-7-ols as a class may possess neuroprotective activities in vivo.
Experimental Protocols
To facilitate further research into the efficacy of this compound, detailed protocols for relevant assays are provided below.
In Vitro Platelet Aggregation Assay
-
Objective: To determine the inhibitory effect of a compound on platelet aggregation.
-
Method:
-
Prepare washed platelets from fresh rabbit or human blood.
-
Pre-incubate the platelet suspension with various concentrations of the test compound or vehicle control.
-
Induce platelet aggregation using agonists such as collagen, arachidonic acid, ADP, U46619, or PAF.
-
Monitor the change in light transmittance using a platelet aggregometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vivo Carrageenan-Induced Paw Edema Assay
-
Objective: To evaluate the acute anti-inflammatory activity of a compound.
-
Method:
-
Administer the test compound orally or intraperitoneally to rodents (e.g., Wistar rats).
-
After a defined period, inject a 1% carrageenan solution into the sub-plantar tissue of the right hind paw to induce edema.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
-
Signaling Pathways and Visualization
Flavonoids are known to modulate multiple signaling pathways. The anti-inflammatory and antiplatelet effects of compounds like this compound are likely mediated through the inhibition of pathways involving cyclooxygenase (COX) and subsequent reduction in thromboxane and prostaglandin synthesis, as well as the modulation of intracellular calcium levels.
Caption: Proposed mechanism of action for the antiplatelet effects of this compound.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the initial assessment of a novel flavonoid compound.
Caption: A general experimental workflow for the evaluation of a novel natural compound.
Conclusion
Based on the analysis of structurally related flavonoids, this compound holds promise as a bioactive compound with potential therapeutic applications, particularly in the areas of antiplatelet and neuroprotective therapy. The provided comparative data and experimental protocols offer a solid foundation for future research to definitively characterize its in vitro and in vivo efficacy. Further investigation into this compound is highly encouraged to unlock its full therapeutic potential.
References
Benchmarking (2S)-5-Methoxyflavan-7-ol: A Comparative Guide to its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction to (2S)-5-Methoxyflavan-7-ol and Standard Antioxidants
This compound is a naturally occurring flavan compound that has been isolated from plant sources such as the resin of Dracaena draco (Dragon's blood resin). Flavonoids, a broad class of plant secondary metabolites, are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.
For a comprehensive evaluation, the antioxidant capacity of this compound would be benchmarked against a panel of well-characterized standard antioxidants:
-
Trolox: A water-soluble analog of vitamin E, widely used as a reference standard in many antioxidant assays due to its stable and predictable antioxidant activity.
-
Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant found in numerous fruits and vegetables. It is a crucial physiological antioxidant in humans.
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used as a preservative in food, cosmetics, and industrial fluids.
Comparative Analysis of Antioxidant Activity
A direct comparison of the antioxidant activity of this compound with standard antioxidants would require quantitative data from standardized assays. The following table illustrates how such data would be presented. The values for this compound are hypothetical and are included for illustrative purposes.
| Antioxidant Assay | This compound | Trolox | Ascorbic Acid | BHT |
| DPPH Scavenging Activity (IC50, µM) | Data not available | ~25-50 | ~20-40 | ~30-60 |
| ABTS Radical Scavenging (TEAC) | Data not available | 1.0 | ~1.1 | ~0.5 |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | 1.0 | ~0.5 | ~0.3 |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values are expressed relative to Trolox. An ORAC value is also typically expressed as Trolox equivalents. The provided ranges for standard antioxidants can vary depending on the specific experimental conditions.
Experimental Protocols for Key Antioxidant Assays
To ensure reproducibility and validity, standardized experimental protocols are essential. Below are the detailed methodologies for the three most common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of the test compound (this compound) and standard antioxidants. A control containing the solvent instead of the antioxidant is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Methodology:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound or standard is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is read at 734 nm.
-
Calculation of TEAC: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same level of antioxidant activity as the test compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Methodology:
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and the test compound/standard are required.
-
Reaction Mixture: The fluorescent probe, antioxidant, and a buffer are mixed in a multi-well plate.
-
Initiation of Reaction: The reaction is initiated by the addition of the peroxyl radical generator.
-
Fluorescence Measurement: The fluorescence is measured kinetically at regular intervals until the fluorescence of the control well (without antioxidant) has decayed to a low level. The measurements are typically taken at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation of ORAC Value: The area under the fluorescence decay curve (AUC) is calculated for both the blank and the samples. The net AUC is then calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is determined by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as micromoles of Trolox equivalents per gram or liter of the sample.
Visualizing Antioxidant Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows involved in antioxidant research.
Caption: Workflow diagrams for the DPPH, ABTS, and ORAC antioxidant assays.
Caption: General mechanism of radical scavenging by an antioxidant.
Conclusion
A comprehensive benchmarking of this compound against standard antioxidants like Trolox, Ascorbic Acid, and BHT is crucial for elucidating its potential as a novel antioxidant agent. While direct comparative data is currently lacking in the public domain, the standardized DPPH, ABTS, and ORAC assays provide a robust framework for such an evaluation. The generation of quantitative data, presented in a clear and comparative format, alongside detailed experimental protocols, will be instrumental for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Future studies are warranted to fill the existing data gap and to fully characterize the antioxidant profile of this promising natural compound.
Unveiling the Therapeutic Promise of (2S)-5-Methoxyflavan-7-ol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
(2S)-5-Methoxyflavan-7-ol, a natural flavanoid isolated from Dragon's blood resin, presents a compelling case for therapeutic exploration.[1] While direct experimental data on this specific compound is emerging, its structural similarity to other well-studied flavonoids suggests potential applications in antiplatelet, anticancer, and anti-inflammatory therapies. This guide provides a comparative analysis of the potential of this compound against established alternatives in these key therapeutic areas, supported by available experimental data for structurally related compounds.
Antiplatelet Potential: A Comparative Look
A structurally analogous compound, (2S)-5-methoxy-6-methylflavan-7-ol (MMF), has demonstrated significant antiplatelet activity.[2] This section compares the in vitro efficacy of MMF against the standard antiplatelet agent, Aspirin.
Table 1: Comparison of In Vitro Antiplatelet Activity
| Compound | Agonist | IC50 (µM) |
| (2S)-5-methoxy-6-methylflavan-7-ol (MMF) | Collagen | 17.2[2] |
| Arachidonic Acid | 49.8[2] | |
| ADP | 179.8[2] | |
| U46619 | 109.6[2] | |
| PAF | 189.2[2] | |
| Aspirin | Arachidonic Acid | ~30-100 (effective concentration)[3][4] |
Experimental Protocol: Platelet Aggregation Assay
This protocol outlines the methodology used to determine the antiplatelet effects of a test compound.
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation: Whole blood is drawn from healthy volunteers. PRP is obtained by centrifuging the blood at a low speed to separate platelets from red and white blood cells.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A known concentration of a platelet agonist (e.g., collagen, arachidonic acid, ADP) is added to the PRP to induce aggregation.
-
Inhibition Assay: The test compound is pre-incubated with the PRP before the addition of the agonist. The concentration of the test compound that inhibits platelet aggregation by 50% (IC50) is determined.
-
Mechanism of Action Studies: Further experiments can be conducted to elucidate the mechanism of action, such as measuring the inhibition of thromboxane B2 formation or the effect on intracellular calcium levels.[2]
Signaling Pathway: Antiplatelet Action of (2S)-5-methoxy-6-methylflavan-7-ol (MMF)
Caption: MMF inhibits platelet aggregation by blocking cyclooxygenase-1 and calcium influx.
Anticancer Potential: A Look at Related Flavonoids
While direct data for this compound is not yet available, other methoxyflavones have shown promising anticancer activities. This section provides a comparative overview of the cytotoxic effects of related flavonoids against the widely used chemotherapy drug, Cisplatin.
Table 2: Comparison of In Vitro Cytotoxicity of Flavonoids and Cisplatin
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-Demethylnobiletin | HL-60 (Leukemia) | 85.7[5] |
| THP-1 (Leukemia) | 32.3[5] | |
| K562 (Leukemia) | 91.5[5] | |
| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast) | 8.58[5] |
| 5,7-dihydroxy-3,6,4′-TMF | A2058 (Melanoma) | 3.92[5] |
| Cisplatin | A549 (Lung) | ~5-10[6] |
| MCF-7 (Breast) | ~10-20[7] | |
| HeLa (Cervical) | ~5-15[7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Logical Workflow: Anticancer Drug Screening
Caption: A typical workflow for identifying and developing new anticancer compounds.
Anti-inflammatory Potential: Insights from Methoxyflavones
Several methoxyflavones have demonstrated anti-inflammatory properties. This section compares the potential anti-inflammatory effects of these compounds with the non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
Table 3: Comparison of In Vitro Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) |
| Luteolin | TNF-α & IL-6 release inhibition | < 1[8] |
| Quercetin | TNF-α & IL-6 release inhibition | 1[8] |
| 3,5,6,7,8,3′,4′-Heptamethoxyflavone | TNF-α, MIP-1α, IL-10 inhibition | 5[8] |
| Diclofenac | Protein Denaturation Inhibition | ~10-100 (effective concentration) |
| 5,7-dimethoxyflavone | Prostaglandin biosynthesis inhibition | Comparable to Aspirin[9] |
Experimental Protocol: Inhibition of Protein Denaturation Assay
This in vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
-
Reaction Mixture: A reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin) is prepared.
-
Denaturation Induction: Protein denaturation is induced by heating the mixture at a specific temperature for a set time.
-
Absorbance Measurement: The turbidity of the solution is measured using a spectrophotometer. The inhibition of denaturation is calculated by comparing the absorbance of the test samples with a control.
-
IC50 Calculation: The IC50 value is determined as the concentration of the test compound that produces 50% inhibition of protein denaturation.
Signaling Pathway: Flavonoid-Mediated Anti-inflammatory Action
Caption: Methoxyflavones can exert anti-inflammatory effects by inhibiting key signaling pathways.
Disclaimer: The information provided in this guide for this compound is based on data from structurally similar compounds and is intended for research and informational purposes only. Further direct experimental validation of this compound is required to fully ascertain its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the antiplatelet effects of (2S)-5-methoxy-6-methylflavan-7-ol from Draconis Resina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Enantiomeric Purity of (2S)-5-Methoxyflavan-7-ol
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of bioactive molecules is a critical parameter in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. (2S)-5-Methoxyflavan-7-ol, a naturally occurring flavanoid, holds potential for various therapeutic applications. Ensuring its enantiomeric purity is paramount for reliable structure-activity relationship studies and preclinical evaluation. This guide provides a comparative overview of established analytical methodologies for determining the enantiomeric purity of chiral flavanones, with a specific focus on providing a reliable pathway for the analysis of this compound.
While direct experimental data for the enantiomeric purity of this compound is not extensively available in published literature, methods applied to structurally similar compounds, such as 7-methoxyflavanone, provide a strong foundation for developing a robust analytical protocol. This guide compares the two primary techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
Comparative Analysis of Analytical Methods
The choice of analytical method for determining enantiomeric purity depends on factors such as available instrumentation, sample complexity, required sensitivity, and the need for high-throughput screening. Below is a summary of the key performance characteristics of Chiral HPLC and Chiral NMR methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL). |
| Quantitative Accuracy | High, direct quantification from peak areas. | Good, but can be influenced by the choice of auxiliary and experimental conditions. |
| Throughput | Moderate to high, amenable to automation. | Generally lower, suitable for individual sample analysis. |
| Sample Requirement | Small sample volume, but destructive. | Larger sample volume, non-destructive. |
| Development Effort | Method development can be time-consuming, requiring screening of columns and mobile phases. | Faster method development, primarily involving the selection of a suitable chiral auxiliary and solvent. |
| Cost | High initial instrument cost, recurring cost of chiral columns. | High initial instrument cost, recurring cost of deuterated solvents and chiral auxiliaries. |
Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of flavanones.[1]
Recommended Protocol for a Compound Structurally Similar to this compound (i.e., 7-Methoxyflavanone):
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralpak® IB (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (95:5, v/v).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers. Enantiomeric excess (% ee) can be calculated using the formula: % ee = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.
Alternative Chiral HPLC Conditions for Methoxy-Substituted Flavanones:
| Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| Chiralpak® IA | Ethanol | 0.5 mL/min | 254 nm | [1] |
| Chiralcel® OD-H | n-hexane/isopropanol (90:10, v/v) | 1.0 mL/min | 254 nm | |
| Chiralpak® AD | n-hexane/ethanol (80:20, v/v) | 0.8 mL/min | 254 nm |
Method 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy in the presence of a chiral solvating agent (CSA) offers a non-destructive method to determine enantiomeric purity. The CSA forms transient diastereomeric complexes with the enantiomers, leading to the differentiation of their chemical shifts in the NMR spectrum.
General Protocol for Enantiomeric Purity Determination of a Flavanone using a Chiral Solvating Agent:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a suitable derivative. The choice of CSA may require screening to find one that provides sufficient chemical shift separation for the target analyte.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that dissolves both the analyte and the CSA.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the flavanone sample into an NMR tube.
-
Add 1 to 1.5 equivalents of the chiral solvating agent.
-
Dissolve the mixture in approximately 0.6 mL of the deuterated solvent.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. It may be necessary to acquire spectra at different temperatures to optimize the chemical shift separation.
-
Data Analysis:
-
Identify a well-resolved proton signal of the flavanone that shows distinct chemical shifts for the two diastereomeric complexes. Protons near the chiral center are often the most affected.
-
Integrate the signals corresponding to the two enantiomers.
-
Calculate the enantiomeric purity from the ratio of the integrals.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the enantiomeric purity of a chiral compound.
Caption: A generalized workflow for determining the enantiomeric purity of a chiral compound.
Conclusion and Recommendation
For the determination of the enantiomeric purity of this compound, Chiral High-Performance Liquid Chromatography (HPLC) is the recommended primary method . Its high sensitivity, accuracy, and the availability of well-established protocols for structurally similar flavanones make it a robust and reliable choice. The detailed protocol for 7-methoxyflavanone using a Chiralpak® IB column provides an excellent starting point for method development.
NMR spectroscopy with a chiral solvating agent serves as a valuable orthogonal method. It is particularly useful for a quick, non-destructive assessment of enantiomeric purity and can be used to confirm the results obtained by HPLC.
For researchers and drug development professionals, the combination of these two techniques provides a comprehensive and confident characterization of the enantiomeric purity of this compound, ensuring the integrity of subsequent biological and pharmacological studies.
References
Safety Operating Guide
Personal protective equipment for handling (2S)-5-Methoxyflavan-7-ol
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling (2S)-5-Methoxyflavan-7-ol, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Inspect gloves before use. Refer to the manufacturer's instructions for permeability and breakthrough time.[1] Nitrile gloves are a common choice for handling organic substances.[3] |
| Body Protection | Laboratory Coat | Wear appropriate protective clothing to prevent skin exposure.[1][2] Long-sleeved clothing is recommended.[4] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Not required under normal use with adequate ventilation. If dust formation is likely or ventilation is inadequate, a respirator should be used.[1] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is crucial to maintain the integrity of the compound and the safety of the laboratory environment.
Pre-Handling Preparations:
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Verify that all necessary PPE is available and in good condition.
-
Prepare a designated and well-ventilated workspace, preferably a fume hood.[3]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust.[1]
-
Do not ingest or inhale the substance.[1]
-
Wash hands thoroughly after handling.[2]
-
Remove and wash any contaminated clothing before reuse.[4]
Storage:
-
Protect from sunlight and do not expose to temperatures exceeding 40°C.[5]
Disposal Plan
All chemical waste must be disposed of in accordance with local, regional, and national regulations.
Chemical Waste:
-
For small quantities of organic substances, controlled evaporation in a fume hood may be an option, but always check institutional guidelines.[3]
-
Larger quantities should be collected in designated "Organic Liquid" or "Halogenated Organic Waste" containers, depending on the solvent used.[3]
-
Never dispose of organic substances down laboratory drains.[3]
Contaminated Materials:
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]
-
Contaminated PPE, such as gloves, should be disposed of as hazardous waste according to laboratory protocols.
Experimental Workflow
The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling chemical compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
